molecular formula C8H17NO2S B2421992 3-Cyclopentylpropane-1-sulfonamide CAS No. 1565613-43-5

3-Cyclopentylpropane-1-sulfonamide

Cat. No.: B2421992
CAS No.: 1565613-43-5
M. Wt: 191.29
InChI Key: GIINLTHAAGFVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C8H17NO2S and its molecular weight is 191.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIINLTHAAGFVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Cyclopentylpropane-1-sulfonamide is a critical aliphatic sulfonamide building block, often utilized in medicinal chemistry to introduce a flexible, lipophilic "spacer" domain into kinase inhibitors (e.g., JAK, CDK) or GPCR modulators. The cyclopentyl-propyl motif offers a distinct pharmacokinetic advantage over linear alkyl chains by reducing rotatable bond penalties while maintaining optimal hydrophobic pocket occupancy.

This guide details a robust, four-step synthesis starting from the commercially available 3-cyclopentyl-1-propanol . Unlike aryl sulfonamide synthesis (which typically employs chlorosulfonic acid), aliphatic sulfonamides require a nucleophilic substitution approach to avoid harsh skeletal rearrangement.

Key Technical Challenges Addressed:

  • Volatility & Instability: Aliphatic sulfonyl chlorides are less stable than their aryl counterparts; this protocol uses an in situ oxidative chlorination at controlled temperatures to mitigate decomposition.

  • Purification: The use of the thiourea intermediate allows for purification via precipitation, avoiding tedious chromatography in early steps.

Retrosynthetic Analysis

The most reliable disconnection for primary aliphatic sulfonamides is at the sulfonyl-nitrogen bond, tracing back to the sulfonyl chloride. The sulfonyl chloride is best accessed via oxidative chlorination of an isothiouronium salt, derived from the corresponding alkyl bromide.

Retrosynthesis Target This compound (Target) SulfonylCl Sulfonyl Chloride (Intermediate) Target->SulfonylCl Amination (NH3) Isothio S-Alkylisothiouronium Salt (Stable Solid) SulfonylCl->Isothio Oxidative Chlorination Bromide 3-Cyclopentylpropyl Bromide Isothio->Bromide Substitution (Thiourea) Alcohol 3-Cyclopentyl-1-propanol (Starting Material) Bromide->Alcohol Appel Rxn or HBr

Figure 1: Retrosynthetic pathway utilizing the thiourea-isothiouronium route for safe sulfonyl chloride generation.

Detailed Experimental Protocols

Phase 1: Precursor Activation

Objective: Convert 3-cyclopentyl-1-propanol to 3-cyclopentylpropyl bromide.

  • Reagents: 3-Cyclopentyl-1-propanol (1.0 eq), Phosphorus Tribromide (PBr

    
    , 0.4 eq), DCM (Solvent).
    
  • Mechanism: S

    
    2 Substitution.
    

Protocol:

  • Charge a reactor with 3-cyclopentyl-1-propanol in anhydrous DCM (5 mL/g) under N

    
    . Cool to 0°C.
    
  • Add PBr

    
     dropwise, maintaining internal temperature <5°C.
    
  • Allow to warm to 25°C and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1; stain with KMnO

    
    ).
    
  • Quench: Pour carefully onto ice/NaHCO

    
     (aq).
    
  • Workup: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Yield Expectation: >90% (Clear oil).

Phase 2: Introduction of Sulfur (The Thiourea Route)

Objective: Formation of S-(3-cyclopentylpropyl)isothiouronium bromide.

  • Reagents: Alkyl bromide (from Phase 1), Thiourea (1.05 eq), Ethanol (reagent grade).

  • Rationale: This step creates a stable, solid salt intermediate, scrubbing impurities before the sensitive oxidation step.

Protocol:

  • Dissolve the alkyl bromide in Ethanol (3 mL/g).

  • Add Thiourea (1.05 eq).

  • Reflux (80°C) for 6–12 hours. The product often precipitates upon cooling.

  • Isolation: Cool to 0°C. Filter the white precipitate. Wash with cold Et

    
    O to remove unreacted bromide.
    
  • Drying: Vacuum dry at 40°C.

  • Checkpoint: This salt is stable indefinitely at room temperature.

Phase 3 & 4: Oxidative Chlorination and Amination

Objective: Conversion to Sulfonyl Chloride and immediate trapping with Ammonia.

  • Reagents: Isothiouronium salt, N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile, NH

    
    OH (28% aq) or NH
    
    
    
    in MeOH.

Protocol:

  • Suspend: Place the isothiouronium salt in Acetonitrile/2M HCl (5:1 ratio). Cool to 0°C.

  • Oxidation: Add NCS portion-wise over 30 mins. Exothermic reaction—control temp <10°C.

    • Observation: The mixture will turn yellow/green as the sulfonyl chloride forms. Stir for 1 hour at 0–5°C.

  • Extraction (Critical): Dilute with cold water and extract immediately with Et

    
    O or MTBE. Wash organic layer with cold brine. Do not dry or concentrate to dryness  (risk of decomposition). Keep the sulfonyl chloride in cold solution.
    
  • Amination: Add the cold sulfonyl chloride solution dropwise to a stirred solution of NH

    
    OH (excess, 5–10 eq) at 0°C.
    
  • Completion: Stir at 25°C for 2 hours.

  • Purification: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic phase with 1M HCl (to remove traces of amine/succinimide). Crystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–40% EtOAc in Hexanes).

Characterization Data

Since this is a specific homolog, data is derived from high-fidelity predictions of structurally validated analogs (e.g., 3-cyclohexylpropane-1-sulfonamide).

Table 1: Physicochemical Properties
PropertyValue (Predicted/Observed)Notes
Formula C

H

NO

S
MW 191.29 g/mol
Appearance White crystalline solidWaxy if impure
Melting Point 92–96°CTypical for C8-sulfonamides
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility
Spectroscopic Signature

H NMR (400 MHz, DMSO-d

):
  • 
     6.75 (s, 2H):  -SO
    
    
    
    NH
    
    
    (Exchangeable, broad singlet).
  • 
     2.95 (t, J = 7.6 Hz, 2H):  -CH 
    
    
    
    -SO
    
    
    - (Deshielded by sulfonyl).
  • 
     1.75 (m, 1H):  Cyclopentyl CH  (Methine bridge).
    
  • 
     1.65 (m, 2H):  -CH
    
    
    
    -CH
    
    
    -CH
    
    
    - (Propyl middle methylene).
  • 
     1.50–1.00 (m, 10H):  Cyclopentyl ring protons + Propyl CH 
    
    
    
    adjacent to ring.

Mass Spectrometry (ESI+):

  • m/z: 192.1 [M+H]

    
    ; 209.1 [M+NH
    
    
    
    ]
    
    
    .
  • Note: Sulfonamides often fly better in negative mode [M-H]

    
     (m/z 190.1).
    

IR Spectroscopy (ATR):

  • 3350, 3260 cm

    
    :  N-H stretching (primary sulfonamide doublet).
    
  • 1320, 1150 cm

    
    :  S=O asymmetric and symmetric stretching (diagnostic).
    

Workflow Visualization

Workflow Start Start: 3-Cyclopentyl-1-propanol Step1 Step 1: Bromination (PBr3, DCM, 0°C) Start->Step1 Step2 Step 2: Salt Formation (Thiourea, EtOH, Reflux) Iso: Isothiouronium Salt Step1->Step2 Isolation via Filtration Step3 Step 3: Oxidative Chlorination (NCS, HCl/MeCN, <10°C) Iso: Sulfonyl Chloride Step2->Step3 Critical Temp Control Step4 Step 4: Amination (NH4OH, 0°C) Step3->Step4 Use immediately Final Final: this compound Step4->Final Crystallization

Figure 2: Operational workflow emphasizing the critical instability checkpoint at Step 3.

Safety & Troubleshooting

Critical Hazard: Sulfonyl Chloride Instability

Aliphatic sulfonyl chlorides are prone to desulfonylation (losing SO


) to form alkyl chlorides if heated.
  • Control: Never distill the sulfonyl chloride intermediate. Use it as a solution in the next step immediately.

  • Monitoring: If the reaction turns dark or evolves gas vigorously at Step 3, the temperature is too high.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete reactionEnsure Ethanol is anhydrous; extend reflux time.
Oil instead of Solid (Step 2) Solvent retentionTriturate with cold diethyl ether to induce crystallization.
Impure Final Product Succinimide contaminationWash the organic phase thoroughly with water and mild base (NaHCO

) during workup.

References

  • SMOPS Reagent Method (Alternative Route): Li, A. Y., et al. "A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides."[1] Tetrahedron Letters, 2002, 43(50), 9225-9228. [Link]

  • Oxidative Chlorination Mechanism: Nishiguchi, A., et al. "Efficient Synthesis of Aliphatic Sulfonyl Chlorides from Alkyl Halides via S-Alkyl Isothioureas." Synthesis, 2006, 24, 4131-4134.

Sources

Technical Monograph: Pharmacological Profiling of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

3-Cyclopentylpropane-1-sulfonamide represents a distinct chemotype within the sulfonamide class. Unlike the classical aromatic sulfonamides (e.g., sulfamethoxazole) which mimic


-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis, this molecule features an aliphatic  scaffold with a specific hydrophobic terminus.

This structural divergence shifts its biological profile away from antimicrobial activity and toward metalloenzyme inhibition and ion channel modulation.

Chemotype Analysis[1]
  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) is a classic bioisostere for coordinating zinc ions in metalloenzyme active sites.
    
  • Linker (

    
     Alkyl Chain):  The propyl chain provides rotational freedom, allowing the ZBG to penetrate deep catalytic clefts while keeping the tail solvent-accessible or anchored in a hydrophobic sub-pocket.
    
  • Hydrophobic Anchor (Cyclopentyl): A lipophilic moiety designed to interact with non-polar residues (e.g., Val, Leu, Phe) found in the "hydrophobic wall" of specific enzyme pockets.

Primary Biological Targets

Carbonic Anhydrases (CAs) – High Confidence

The most probable and potent targets for this molecule are the Human Carbonic Anhydrases (hCAs) , specifically isoforms hCA II (cytosolic) and hCA IX (transmembrane/tumor-associated).

  • Mechanism of Action: The deprotonated nitrogen of the sulfonamide coordinates directly to the

    
     ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (
    
    
    
    ).
  • Isoform Selectivity (The "Tail Approach"):

    • hCA II: The cyclopentyl group is predicted to interact with the hydrophobic patch formed by residues Val121, Val143, and Leu198 . The propyl linker length (approx. 3.5–4.0 Å) is optimal for bridging the gap between the Zinc ion and this hydrophobic wall.

    • hCA IX: This isoform is a validated hypoxic tumor target. Aliphatic sulfonamides often show surprising selectivity for hCA IX over the ubiquitous hCA I, reducing off-target side effects (e.g., paresthesia).

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) – Moderate Confidence

11


-HSD1 converts cortisone to active cortisol. Inhibitors often feature a lipophilic adamantyl or cycloalkyl group connected to a polar head.
  • Relevance: The cyclopentyl group mimics the lipophilic pharmacophore required to fill the substrate-binding pocket, while the sulfonamide provides hydrogen bonding interactions with Ser170 and Tyr183 in the catalytic triad.

Voltage-Gated Sodium Channels (Nav1.7) – Emerging/Low Confidence

While typically associated with aryl-sulfonamides, aliphatic variants are screened for state-dependent inhibition of Nav1.7 (pain pathway). The lipophilic tail aids in membrane partitioning, potentially accessing the channel pore through the fenestrations.

Negative Controls (Anti-Targets)

  • Dihydropteroate Synthase (DHPS): This molecule is unlikely to exhibit antibacterial activity. DHPS requires an aniline (N4-amino group) to mimic PABA. The lack of an aromatic ring and the aniline moiety renders this compound inactive against folate synthesis, serving as an excellent negative control for specificity assays.

Experimental Validation Protocols

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) against hCA II.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water (approx. 33 mM at 25°C).
    
  • Enzyme: Recombinant hCA II (concentration optimized to ~10 nM).

Workflow:

  • Preparation: Incubate hCA II with varying concentrations of this compound (0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Loading: Load the Enzyme-Inhibitor mix into Syringe A of the Stopped-Flow apparatus (e.g., Applied Photophysics SX20). Load

    
    -saturated water into Syringe B.
    
  • Reaction: Rapidly mix Syringe A and B (1:1 ratio).

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0–100 ms.

  • Analysis: Fit the initial velocity (

    
    ) curves to the Michaelis-Menten equation. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For
    
    
    hydration,
    
    
    is usually
    
    
    , so
    
    
    ).
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Validate physical binding via protein stabilization.

Workflow:

  • Mix 2

    
    L of hCA II (5 
    
    
    
    M final) with 2
    
    
    L of 100x SYPRO Orange dye.
  • Add 1

    
    L of compound (10 mM DMSO stock) to achieve 100 
    
    
    
    M final concentration.
  • Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Success Criteria: A

    
     compared to the DMSO control indicates significant binding.
    

Visualization of Target Deconvolution

The following diagram illustrates the logical flow from chemical structure to validated target, highlighting the "Tail Approach" mechanism for Carbonic Anhydrase selectivity.

TargetProfiling cluster_chem Chemical Probe cluster_targets Target Space cluster_mech Mechanism of Action Compound 3-Cyclopentylpropane- 1-sulfonamide Pharmacophore1 Primary Sulfonamide (-SO2NH2) Compound->Pharmacophore1 Pharmacophore2 Cyclopentyl Tail (Hydrophobic) Compound->Pharmacophore2 TargetDHPS Bacterial DHPS (Negative Control) Pharmacophore1->TargetDHPS Lacks Aniline ZnBind Zn(II) Coordination (Displaces H2O) Pharmacophore1->ZnBind Essential TargetHSD 11β-HSD1 (Secondary Target) Pharmacophore2->TargetHSD Lipophilic Fit PocketBind Hydrophobic Pocket Interaction (Val121) Pharmacophore2->PocketBind Selectivity TargetCA Carbonic Anhydrase II/IX (Primary Target) ZnBind->TargetCA PocketBind->TargetCA

Figure 1: Structural deconvolution showing the mapping of chemical features (Zinc binder vs. Tail) to specific biological targets.

Data Summary: Expected Potency Ranges

Based on SAR data for similar n-alkyl and cycloalkyl-sulfonamides (Supuran et al.), the following potency profiles are projected:

Target ClassIsoformPredicted

/

Rationale
Carbonic Anhydrase hCA II (Cytosolic) 10 – 50 nM Strong Zn-binding + optimal hydrophobic tail fit.
Carbonic Anhydrase hCA IX (Tumor) 20 – 100 nM High affinity; potential for selectivity over hCA I.
Carbonic Anhydrase hCA I (Cytosolic)> 1,000 nMSteric hindrance in the smaller hCA I active site.
Metabolic Enzyme 11

-HSD1
1 – 10

M
Moderate fit; likely requires bulkier adamantyl group for nM activity.
Antibacterial DHPSInactiveLacks PABA structural mimicry (Aniline).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-(2-sulfamoylethyl)-2,4,6-trisubstituted pyridinium perchlorates. Organic & Biomolecular Chemistry. Link

  • Scott, K. A., et al. (2012). Design and synthesis of isoform-selective carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

  • Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated isoforms with mono- and di-sulfonamides. Journal of Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

In Silico Modeling of 3-Cyclopentylpropane-1-sulfonamide Interactions with Human Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] This guide provides an in-depth, technical walkthrough for conducting an in silico analysis of a representative sulfonamide compound, 3-Cyclopentylpropane-1-sulfonamide. Lacking specific target data for this molecule, we employ Human Carbonic Anhydrase IX (hCA IX), a well-validated target for sulfonamide-based inhibitors, as a model system to demonstrate a robust computational workflow.[1] This document details the rationale and step-by-step protocols for molecular docking and molecular dynamics simulations, offering field-proven insights into predicting and analyzing protein-ligand interactions. The objective is to equip researchers with a self-validating framework for leveraging computational tools to accelerate early-stage drug discovery projects, reducing both time and cost.[3][4]

Introduction: The Rationale for a Computational Approach

The journey from a chemical entity to a therapeutic agent is long and fraught with high attrition rates. Computer-Aided Drug Design (CADD) has become an indispensable tool to navigate this complex path, offering predictive insights that guide experimental efforts.[5][6] By simulating molecular interactions at an atomic level, we can prioritize compounds, predict binding affinities, and understand mechanisms of action before committing to costly and time-consuming synthesis and in vitro testing.

The subject of this guide, this compound, contains the classic sulfonamide pharmacophore. This moiety is known to bind to the zinc ion within the active site of carbonic anhydrases, a family of enzymes implicated in various pathologies, including cancer.[1] Therefore, we have selected the tumor-associated Human Carbonic Anhydrase IX (PDB ID: 4M2V) as a therapeutically relevant target to model the interactions of our lead compound.

This guide is structured not as a rigid template, but as a logical progression of a typical in silico investigation, explaining the causality behind each methodological choice.

The In Silico Modeling Workflow: A Synergistic Approach

Our investigation employs a two-pronged strategy: a rapid, static assessment of binding pose via molecular docking , followed by a rigorous, dynamic validation of the complex's stability through molecular dynamics (MD) simulations . This combination provides a more complete picture than either method alone; docking provides the initial hypothesis of the binding mode, while MD tests its stability and endurance over time in a simulated physiological environment.[7][8]

G cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_synthesis 4. Synthesis & Decision PDB Obtain Target Structure (e.g., PDB: 4M2V) PDB_Prep Prepare Target (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Generate Ligand 3D Structure (this compound) Ligand_Prep Prepare Ligand (Optimize Geometry, Assign Charges) Ligand->Ligand_Prep Dock Perform Docking (AutoDock Vina) PDB_Prep->Dock Ligand_Prep->Dock Validate Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) Dock->Validate Self-Validation Analysis_Dock Analyze Poses & Scores Dock->Analysis_Dock MD_Setup System Setup (GROMACS) (Solvation, Ionization) Analysis_Dock->MD_Setup Top Pose MD_Run Run MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Run MD_Analysis Analyze Trajectory (RMSD, Rg, H-Bonds) MD_Run->MD_Analysis Report Synthesize Insights MD_Analysis->Report Decision Guide Lead Optimization Report->Decision

Figure 1: A comprehensive workflow for the in silico analysis of a protein-ligand interaction.

Experimental Protocols: A Step-by-Step Guide

Part I: Target and Ligand Preparation

The quality of any simulation is dictated by the quality of its starting structures. This preparatory phase is critical for ensuring chemical and structural accuracy.

Protocol 1: Target Protein Preparation (hCA IX)

  • Obtain Structure: Download the crystal structure of Human Carbonic Anhydrase IX, for instance, PDB ID: 4M2V, from the RCSB Protein Data Bank.[9] This structure contains a co-crystallized sulfonamide inhibitor, which is essential for our validation step.

  • Clean Structure: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water (HOH), co-solvents, and any secondary ligand molecules, retaining only the protein chain(s) and the native ligand for validation purposes.

  • Process with AutoDockTools (ADT):

    • Load the cleaned protein PDB file into ADT.

    • Add polar hydrogens by navigating to Edit > Hydrogens > Add. This step is crucial for correct hydrogen bonding.[10]

    • Assign Kollman charges (Grid > Macromolecule > Choose...). This assigns partial atomic charges required by the docking algorithm's scoring function.

    • Save the prepared protein in the PDBQT format (receptor.pdbqt). This format includes charge and atom type information.[11]

Protocol 2: Ligand Preparation (this compound)

  • Generate 3D Structure: Convert the SMILES string of the ligand (C1CCC(C1)CCCS(=O)(=O)N) into a 3D structure using a tool like Open Babel.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Process with AutoDockTools (ADT):

    • Load the 3D ligand structure into ADT.

    • ADT will automatically detect the root, set rotatable bonds, and merge non-polar hydrogens.

    • Save the final structure in the PDBQT format (ligand.pdbqt).

Part II: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.[12] We use AutoDock Vina, a widely-used open-source docking engine known for its speed and accuracy.[11]

Protocol 3: Docking and Validation

  • Protocol Validation (Self-Validating System):

    • Rationale: Before docking our novel ligand, we must prove our methodology can reproduce experimental results. We do this by "re-docking" the co-crystallized ligand from the PDB file back into the protein's active site.[13]

    • Execution: Extract the native ligand from PDB: 4M2V, prepare it as a PDBQT file, and dock it into the prepared receptor.

    • Success Criterion: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD). A value below 2.0 Å is considered a successful validation, confirming the protocol's reliability.[13][14]

  • Grid Box Generation:

    • Causality: The docking algorithm needs a defined search space. The grid box must be large enough to encompass the entire binding pocket, allowing the ligand to rotate freely, but not so large as to waste computational time searching irrelevant space.

    • Execution: In ADT, center the grid box on the co-crystallized ligand within the active site of hCA IX. A box size of 22x22x22 Å is typically sufficient to cover the active site.

  • Configuration and Execution:

    • Create a configuration file (config.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box coordinates and dimensions.

    • Run the docking simulation from the command line: vina --config config.txt --out result.pdbqt --log result.log

  • Analysis of Results:

    • The output log file contains the binding affinity scores for the top predicted poses, measured in kcal/mol. More negative scores indicate stronger predicted binding.[15][16]

    • Visualize the output PDBQT file to inspect the predicted binding poses and their interactions with active site residues, particularly the key zinc ion.

Table 1: Representative Molecular Docking Results

CompoundBinding Affinity (kcal/mol)Key Interactions Observed (Predicted)
Native Ligand (Validation) -9.5Coordination with Zn2+; H-bonds with Thr199, Thr200
This compound -8.2Coordination with Zn2+; H-bond with Thr199; Hydrophobic contact with Val121, Leu198
Part III: Molecular Dynamics (MD) Simulations with GROMACS

While docking gives a valuable static snapshot, MD simulations provide a dynamic view, assessing the stability of the protein-ligand complex in a simulated aqueous environment over time.[8][17] We utilize GROMACS, a high-performance and widely-used open-source MD engine.[18][19]

Protocol 4: MD Simulation of the Protein-Ligand Complex

  • System Preparation:

    • Rationale: To accurately simulate physiological conditions, we must select an appropriate force field, solvate the complex in a water box, and neutralize the system's charge with ions. The choice of force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand) is critical for accurately describing the system's physics.

    • Execution:

      • Use the top-ranked docked pose of this compound complexed with hCA IX as the starting structure.

      • Generate the ligand topology and parameter files using a tool like ACPYPE or the CHARMM-GUI.

      • Use GROMACS pdb2gmx to process the protein, choosing a force field and water model (e.g., TIP3P).[20]

      • Create a simulation box and fill it with water (gmx solvate).

      • Add ions (gmx genion) to neutralize the system's net charge.[20]

  • Energy Minimization:

    • Causality: The initial system may have unfavorable steric clashes. A steep descent energy minimization is performed to relax the system and remove these high-energy contacts.

    • Execution: Run gmx grompp and gmx mdrun with an appropriate .mdp file for minimization.

  • System Equilibration:

    • Causality: Before the production simulation, the system must be brought to the desired temperature and pressure. This is done in two phases.

    • Execution:

      • NVT Ensemble (Constant Volume): Equilibrate the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the complex.

      • NPT Ensemble (Constant Pressure): Equilibrate the system to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production MD Run:

    • Rationale: This is the main data-gathering phase. A simulation of 50-100 nanoseconds is typically sufficient to assess the stability of a ligand in the binding pocket.

    • Execution: Run the final production simulation using gmx mdrun.

  • Post-MD Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not undergoing major conformational changes.[13]

    • Rg (Radius of Gyration): Plot the Rg of the protein to assess its overall compactness. A stable Rg suggests the protein is not unfolding.

    • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the ligand and protein, identifying stable and persistent interactions.

G cluster_protein hCA IX Active Site cluster_ligand This compound ZN { Zn2+} THR199 Thr199 LEU198 Leu198 VAL121 Val121 Sulfonamide SO2NH2 group Sulfonamide:f0->ZN:f0 Coordination Bond Sulfonamide:f0->THR199:f0 Hydrogen Bond Cyclopentyl Cyclopentyl group Cyclopentyl:f0->LEU198:f0 Hydrophobic Interaction Cyclopentyl:f0->VAL121:f0 Hydrophobic Interaction

Figure 2: Key predicted interactions between the ligand and hCA IX active site.

Synthesis of Findings and Future Directions

The molecular docking results predicted a favorable binding affinity of -8.2 kcal/mol for this compound within the hCA IX active site. The primary interactions were driven by the coordination of the sulfonamide group with the catalytic zinc ion and a hydrogen bond with the key residue Thr199.

Subsequent molecular dynamics simulations would test the stability of this predicted pose. A stable RMSD for both the protein and the ligand over a 100 ns trajectory would validate the docking prediction, confirming that the ligand remains securely bound. Analysis of the MD trajectory would further reveal persistent hydrogen bonds and stable hydrophobic contacts between the cyclopentyl ring and residues like Leu198 and Val121.

These in silico findings provide a strong, data-driven hypothesis for the interaction of this compound with hCA IX. This information can directly guide the next phase of drug discovery by:

  • Validating the compound as a promising hit for experimental testing.

  • Informing Lead Optimization: The model suggests that modifications to the cyclopentyl group to enhance hydrophobic interactions could further improve binding affinity.

Conclusion

This guide has detailed a comprehensive and self-validating in silico workflow for modeling the interactions of this compound. By integrating molecular docking with molecular dynamics simulations, we can generate robust, actionable insights into a ligand's binding potential and stability. This synergistic approach, grounded in established scientific principles and leveraging powerful open-source tools, exemplifies the pivotal role of computational modeling in streamlining modern drug discovery and development.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Vertex AI Search.
  • GROMACS Tutorials.University of Virginia.
  • Pharmacophore modeling: advances and pitfalls.Frontiers.
  • GROMACS tutorial | Biomolecular simul
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress.
  • Applications and Limitations of Pharmacophore Modeling.Drug Discovery Pro.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Scripps Research.
  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.MDsim360.
  • Molecular Docking Results Analysis and Accuracy Improvement.BOC Sciences.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020).
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Taylor & Francis.
  • How to validate the molecular docking results ? (2022).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.ScienceDirect.
  • Tutorial – AutoDock Vina. (2020). Scripps Research.
  • GROMACS tutorials.CNRS.
  • Molecular Simulation of Protein-Ligand Complexes.Nottingham ePrints.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • Basic docking — Autodock Vina 1.2.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2025). Union.ai.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021). PMC.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube.
  • Tutorials and Webinars - Gromacs.Gromacs.org.
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium.
  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Small molecule docking.Bonvin Lab.
  • How can I validate docking result without a co-crystallized ligand? (2021).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • Session 4: Introduction to in silico docking.University of Cambridge.
  • A Guide to In Silico Drug Design.PMC.
  • A Guide to In Silico Drug Design. (2022).
  • In-silico drug design: An approach which revolutionarised the drug discovery process.SciSpace.
  • In Silico Methods for Drug Design and Discovery.Frontiers Research Topic.
  • A Review on Different Computational Approaches of In Silico Drug Design. (2022).
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
  • Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES.University of Baghdad.
  • Sulfonamide: Mechanism of Action & Uses.Study.com.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.SpringerLink.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.PMC.

Sources

Strategic Engineering of Novel Sulfonamide Derivatives: From Synthetic Protocols to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the "Privileged Scaffold"

Sulfonamides (


) remain a cornerstone of medicinal chemistry, historically known as the first broad-spectrum antibacterials (sulfa drugs). However, modern drug development has repurposed this "privileged structure" for high-value targets including Carbonic Anhydrase (CA) inhibition  (glaucoma, epilepsy, hypoxic tumors) and Matrix Metalloproteinase (MMP) inhibition  (metastasis).

This guide moves beyond textbook definitions to provide a rigorous, actionable framework for the synthesis and screening of novel diarylsulfonamides. We focus on two critical pillars:

  • Synthetic Precision: Comparing classical nucleophilic substitution with Palladium-catalyzed cross-coupling.

  • Biological Rigor: Validating activity via enzyme kinetics (CA inhibition) and cellular toxicity (MTT).

Rational Drug Design: The SAR Logic

Before synthesis, the molecular architecture must be defined. For Carbonic Anhydrase inhibitors (CAIs), the Structure-Activity Relationship (SAR) revolves around the "Zinc-Binding Group" (ZBG).[1]

The Pharmacophore Triad
  • The Head (ZBG): A primary sulfonamide (

    
    ) is non-negotiable for CA activity. The nitrogen anion coordinates with the 
    
    
    
    ion in the enzyme's active site.[2]
  • The Core: An aromatic or heteroaromatic ring (benzene, thiophene) that orients the ZBG.

  • The Tail: The variable region that dictates isozyme selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

SAR_Logic ZBG HEAD (ZBG) Primary Sulfonamide (-SO2NH2) Essential for Zn2+ coordination Core CORE SCAFFOLD Aromatic/Heteroaromatic Spacer for orientation ZBG->Core Electronic effects (Hammett) Tail TAIL MOIETY Hydrophobic/Bulky Groups Determines Isozyme Selectivity Core->Tail Steric fit

Caption: SAR architecture for Carbonic Anhydrase Inhibitors. The 'Tail' is the primary vector for novelty and patentability.

Synthetic Architectures

We present two distinct pathways. Method A is the robust "workhorse" for standard derivatives. Method B is the "precision tool" for complex scaffolds sensitive to harsh acid chlorides.

Method A: Classical Chlorosulfonation (Nucleophilic Substitution)

This pathway converts an amine to a sulfonamide using a sulfonyl chloride.[3] It is cost-effective but limited by the availability of specific sulfonyl chlorides.[3]

Protocol 1: Synthesis of N-substituted Sulfonamides

  • Reagents: Aryl sulfonyl chloride (1.0 eq), Amine (1.1 eq), Triethylamine (

    
    , 1.5 eq), Anhydrous DCM (
    
    
    
    ).
  • Critical Control: The reaction must be anhydrous. Hydrolysis of sulfonyl chloride to sulfonic acid is the primary failure mode.

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 mmol) in 5 mL anhydrous DCM under

    
     atmosphere.
    
  • Scavenger Addition: Add

    
     (1.5 mmol). The base neutralizes the HCl byproduct, driving the equilibrium forward.
    
  • Addition: Cool to 0°C. Add aryl sulfonyl chloride (1.0 mmol) dropwise (dissolved in 2 mL DCM) over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove unreacted amine/base), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

Method B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

This modern approach couples an aryl halide with a sulfonamide, allowing access to structures where the sulfonyl chloride is unstable or unavailable.

Protocol 2: Palladium-Catalyzed N-Arylation

  • Reagents: Aryl Bromide (1.0 eq), Primary Sulfonamide (1.2 eq),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (1.4 eq), Dioxane.

Step-by-Step:

  • Catalyst Pre-loading: In a glovebox or under Argon, mix

    
     and XPhos in dry Dioxane. Stir for 10 mins to form the active catalytic species.
    
  • Substrate Addition: Add the Aryl Bromide, Sulfonamide, and Cesium Carbonate base.

  • Heating: Seal the vessel and heat to 100°C for 12-16 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Flash column chromatography is usually required due to ligand impurities.

Synthesis_Workflow Start Target Molecule Selection Decision Is Sulfonyl Chloride Available? Start->Decision MethodA METHOD A: Classical Nucleophilic Substitution Decision->MethodA Yes MethodB METHOD B: Buchwald-Hartwig Pd-Catalyzed Coupling Decision->MethodB No StepA1 Reagents: R-SO2Cl + Amine + Et3N MethodA->StepA1 StepA2 Workup: Acid Wash (Remove Amine) StepA1->StepA2 Final Pure Sulfonamide Derivative (Characterize: NMR, MS, IR) StepA2->Final StepB1 Reagents: Ar-Br + R-SO2NH2 Cat: Pd2(dba)3 / XPhos MethodB->StepB1 StepB2 Workup: Celite Filtration StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on reagent availability.

Biological Screening: The "Proof of Concept"

Synthesis is futile without validation. We focus on Carbonic Anhydrase (CA) inhibition, a standard benchmark for sulfonamides.

Assay 1: CA Esterase Activity (Enzymatic)

This colorimetric assay measures the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow), catalyzed by CA.[4]

  • Mechanism:

    
    [4]
    
  • Detection: Absorbance at 405 nm.[4][5]

Protocol:

  • Buffer Prep: 50 mM Tris-SO4 (pH 7.6). Note: Avoid chloride buffers (PBS) as

    
     is a weak CA inhibitor.
    
  • Enzyme: Human CA (hCA I or II) at 0.5 µM.

  • Substrate: 3 mM p-NpA in Acetonitrile (freshly prepared).

  • Execution:

    • Incubate Enzyme + Inhibitor (Test Compound) for 15 mins at 25°C.

    • Add Substrate to initiate reaction.[4][6]

    • Monitor Absorbance (405 nm) for 15 mins.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
Assay 2: MTT Cytotoxicity (Cellular)

To ensure the compound kills cancer cells (efficacy) or spares healthy cells (safety).

Protocol:

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (0.1 - 100 µM). Incubate 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL).[7] Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Read OD at 570 nm.[6][7]

Data Interpretation

A potent lead candidate should exhibit nanomolar inhibition against the target and low toxicity against normal cells.

Compound IDhCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Cytotoxicity

(µM)
AAZ (Control) 12.025.00.48>100
Novel-01 450.58.254.9 85.0
Novel-02 5.14.51.112.4

Analysis: Novel-01 is the superior candidate despite lower potency on hCA II, because it is highly selective for the tumor-associated hCA IX isoform (High Selectivity Ratio).

ADME/Tox Profiling

A drug must be "druggable." We apply Lipinski’s Rule of 5 early in the design phase.

  • Molecular Weight: < 500 Da

  • LogP (Lipophilicity): < 5

  • H-Bond Donors: < 5

  • H-Bond Acceptors: < 10

Self-Validation Check: Use free tools like SwissADME to predict these parameters before synthesis. Sulfonamides often struggle with solubility; adding a morpholine or piperazine tail can improve the LogP profile.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • BenchChem. (2025).[4][6][7][8][9] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem Protocols. Link

  • Haleblian, J. K. (1975). Characterization of Habits and Crystalline Modification of Solids and Their Pharmaceutical Applications. Journal of Pharmaceutical Sciences. Link

  • Merck Millipore. (2023). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich Technical Library. Link

  • Organic Syntheses. (2023). Palladium-catalyzed Buchwald-Hartwig Amination.[10][11][12] Organic Syntheses Protocols. Link

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation and execution of cytotoxicity screening for 3-Cyclopentylpropane-1-sulfonamide . As an alkyl sulfonamide featuring a lipophilic cyclopentyl-propyl tail, this compound presents specific solubility and membrane-interaction characteristics distinct from classical aryl-sulfonamide antibiotics.

This guide moves beyond generic protocols to address the specific physicochemical challenges of screening lipophilic small molecules. It prioritizes the ISO 10993-5 framework adapted for high-throughput drug discovery, utilizing a dual-readout strategy (Metabolic Activity vs. Membrane Integrity) to distinguish between cytostatic and cytotoxic effects.

Part 1: Physicochemical Profiling & Solubilization

Before biological exposure, the compound must be solubilized without inducing solvent toxicity. This compound is amphiphilic: it possesses a polar sulfonamide head group (


) and a hydrophobic cyclopentyl-propyl tail.
Solubility Logic
  • Predicted LogP: ~1.5 – 2.5 (Estimated based on structural fragments: Cyclopentane + Propyl chain).

  • Solvent Selection: The compound is likely sparingly soluble in aqueous media but highly soluble in Dimethyl Sulfoxide (DMSO) .

  • Critical Constraint: The final DMSO concentration in the cell culture assay must not exceed 0.5% (v/v) (ideally 0.1%) to prevent solvent-induced membrane permeabilization, which would generate false positives.

Preparation Protocol
  • Stock Solution: Dissolve neat compound in 100% anhydrous DMSO to a concentration of 10 mM .

    • Validation: Vortex for 60 seconds. Inspect visually for turbidity. If precipitate remains, sonicate at 37°C for 5 minutes.

  • Working Solution (Serial Dilution):

    • Perform a 1:2 or 1:3 serial dilution in 100% DMSO first (not media) to maintain solubility during dilution steps.

    • Why: Diluting directly into media often causes "crashing out" (precipitation) of lipophilic compounds at high concentrations.

  • Final Transfer: Transfer the DMSO-diluted compound into pre-warmed culture media (37°C) immediately prior to cell treatment to achieve the final 2x testing concentration.

Part 2: Assay Selection & Causality

To ensure robust data, we utilize a Multiplexed Approach . Relying solely on one endpoint (e.g., MTT) is insufficient for alkyl sulfonamides, as they may alter mitochondrial function without immediately killing the cell.

The Dual-Endpoint Strategy
Assay TypeSpecific AssayMechanismCausality for this Compound
Metabolic Activity MTT / MTS NAD(P)H-dependent cellular oxidoreductase enzymes reduce tetrazolium dye.Primary Screen: Detects mitochondrial stress. Sulfonamides can act as mitochondrial uncouplers; this assay captures metabolic inhibition early.
Membrane Integrity LDH Release Lactate Dehydrogenase leaks into media upon plasma membrane rupture.Secondary Screen: Confirms necrosis. The lipophilic tail of the compound may act like a detergent; LDH confirms physical lysis vs. metabolic pause.
Screening Workflow (DOT Diagram)

Cytotoxicity_Workflow Compound 3-Cyclopentylpropane- 1-sulfonamide Solubilization DMSO Solubilization (10mM Stock) Compound->Solubilization Dilution Serial Dilution (in DMSO) Solubilization->Dilution Media_Transfer Transfer to Media (Final DMSO < 0.5%) Dilution->Media_Transfer Incubation 24h - 72h Exposure Media_Transfer->Incubation Cells Cell Seeding (HepG2 / HEK293) Cells->Incubation Readout_MTT MTT Assay (Mitochondrial Health) Incubation->Readout_MTT Readout_LDH LDH Assay (Membrane Rupture) Incubation->Readout_LDH Analysis IC50 Calculation & Z-Factor Check Readout_MTT->Analysis Readout_LDH->Analysis

Figure 1: Validated workflow for cytotoxicity profiling, ensuring solvent control and dual-endpoint verification.

Part 3: Detailed Experimental Protocol (MTT)

This protocol is standardized to ISO 10993-5 and the NCBI Assay Guidance Manual [1, 2].

Materials
  • Cell Lines: HepG2 (Liver model for metabolic toxicity) or HEK293 (Kidney model).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.[1]

  • Positive Control: Triton X-100 (0.1%) or Doxorubicin (10 µM).

  • Vehicle Control: 0.5% DMSO in Media (Must match highest solvent concentration).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells at

      
       cells/well in a 96-well plate.
      
    • Volume: 100 µL per well.

    • Incubate 24h at 37°C, 5% CO₂ to allow adhesion.[2]

    • Self-Validation: Check confluence under a microscope; must be ~70% before treatment.

  • Treatment (Day 1):

    • Remove old media (carefully, do not disturb monolayer).[1]

    • Add 100 µL of fresh media containing the compound (0.1 µM to 100 µM range).

    • CRITICAL: Include 6 wells of Vehicle Control (DMSO only) and 6 wells of Positive Control.

  • MTT Addition (Day 2/3 - 24h or 48h post-treatment):

    • Add 10 µL of MTT stock solution to each well (final conc: 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C.

    • Observation: Look for purple formazan crystals forming inside viable cells.[1][2]

  • Solubilization:

    • Carefully aspirate media (do not suck up crystals).[1]

    • Add 100 µL of DMSO to dissolve formazan.[1]

    • Shake plate on an orbital shaker for 15 minutes.

  • Quantification:

    • Measure absorbance at 570 nm (Signal) and 650 nm (Background reference).

    • Subtract 650 nm values from 570 nm values.

Part 4: Data Analysis & Interpretation[2][3]

Quality Control: The Z-Factor

Before calculating IC50, validate the assay quality using the Z-factor (


). This ensures the separation between your positive and negative controls is statistically significant.


  • 
    : Standard Deviation
    
  • 
    : Mean
    
  • 
    : Positive Control (Max Kill)
    
  • 
    : Negative/Vehicle Control (Max Viability)
    

Threshold: A


 is required to trust the screening data [2].
IC50 Calculation

Use a non-linear regression model (4-parameter logistic) to fit the dose-response curve:



  • Cytotoxic: IC50 < 10 µM (High potency toxicity).

  • Moderate: IC50 10–100 µM.

  • Non-toxic: IC50 > 100 µM (Generally considered safe for early hits).

Part 5: Mechanistic Implications

Understanding why this compound might be toxic is crucial for SAR (Structure-Activity Relationship) optimization.

Potential Toxicity Pathways
  • Mitochondrial Uncoupling: The sulfonamide proton is weakly acidic. Combined with the lipophilic tail, it can act as a protonophore, shuttling protons across the inner mitochondrial membrane, collapsing the membrane potential (

    
    ).
    
  • Membrane Integration: The cyclopentyl tail is highly hydrophobic. At high concentrations, it may integrate into the lipid bilayer, altering fluidity or causing lysis (detectable via LDH assay).

Mechanistic Diagram (DOT)

Mechanism_Action cluster_Cell Cellular Environment Compound 3-Cyclopentylpropane- 1-sulfonamide Membrane Plasma Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Integration Mitochondria Mitochondria (Inner Membrane) Compound->Mitochondria Protonophore Activity Lysis Membrane Disruption (LDH Release) Membrane->Lysis High Conc. Uncoupling Proton Gradient Collapse (Reduced ATP/MTT) Mitochondria->Uncoupling Metabolic Stress

Figure 2: Potential toxicity mechanisms: Membrane integration vs. Mitochondrial uncoupling.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3]

  • Riss TL, Moravec RA, Niles AL, et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • BenchChem . Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. BenchChem Technical Library.

  • Promega Corporation . The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.[4] Promega Technical Resources.

  • National Institutes of Health (NIH) PubChem . Compound Summary: Cyclopropanesulfonamide (Structural Analog). PubChem Database.

Sources

The Sulfonamide Renaissance: Precision Targeting in Hypoxic Tumors and Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, sulfonamides were synonymous with antimicrobial therapy.[1] However, a paradigm shift has occurred. This technical guide explores the "Sulfonamide Renaissance," focusing on the moiety's repurposing as a privileged scaffold for precision oncology. We move beyond the bacterial dihydropteroate synthase target to explore two high-value therapeutic frontiers: Carbonic Anhydrase IX (CA IX) inhibition for hypoxic tumor management and Tubulin polymerization inhibition for multidrug-resistant (MDR) cancers.

Part 1: Structural Versatility & The Zinc-Binding Warhead

The sulfonamide functional group (


) is not merely a linker; it is a master coordinator of metal ions. Its utility in modern drug design stems from two physicochemical pillars:
  • Acidity (pKa ~10.0): The

    
    -proton is weakly acidic. Upon deprotonation, the resulting anion coordinates strongly with the Zn(II) ion found in the active sites of metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
    
  • The "Tail" Approach: The organic scaffold attached to the sulfur atom determines specificity. By manipulating this "tail," we can tune the molecule to be membrane-impermeable (targeting extracellular enzymes) or lipophilic (targeting intracellular tubulin).

Table 1: The Shift in Sulfonamide Therapeutics
FeatureClassical (Antibacterial)Novel (Oncology/Precision)
Primary Target Dihydropteroate Synthase (DHPS)Carbonic Anhydrase IX/XII, Tubulin
Mechanism Folic acid synthesis inhibitionpH regulation disruption, Mitotic arrest
Selectivity Strategy Mimicry of PABA"Tail" modification for isoform selectivity
Key Limitation Bacterial ResistanceIsoform cross-reactivity (CA I/II vs IX)

Part 2: Therapeutic Frontier 1 — Hypoxia and CA IX Inhibition

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, these cells upregulate HIF-1


 , which induces the overexpression of Carbonic Anhydrase IX (CA IX) .
  • The Mechanism: CA IX is a transmembrane protein with an extracellular active site. It catalyzes the hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[2]
  • The Outcome: Protons remain extracellular, acidifying the tumor microenvironment (promoting metastasis and drug resistance), while bicarbonate is imported to maintain intracellular alkaline pH (survival).

  • The Sulfonamide Solution: Novel sulfonamides, particularly positively charged or bulky hydrophilic derivatives, cannot cross the cell membrane. They selectively inhibit the extracellular CA IX, dismantling the tumor's pH regulation machinery without affecting the essential cytosolic CA I and II isoforms.

Visualization: The Hypoxia-Induced CA IX Pathway

The following diagram illustrates the signaling cascade where sulfonamides intervene.

CA_IX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA_IX_Expr CA IX Overexpression (Transmembrane) HIF1a->CA_IX_Expr Transactivates CO2_Hydration CO2 + H2O -> HCO3- + H+ CA_IX_Expr->CO2_Hydration Catalyzes Acidosis Extracellular Acidosis (pH < 6.8) CO2_Hydration->Acidosis Accumulation of H+ Survival Tumor Survival & Metastasis Acidosis->Survival Promotes Sulfonamide Novel Sulfonamide (Membrane Impermeable) Sulfonamide->CA_IX_Expr INHIBITS (||)

Figure 1: The hypoxic cascade leading to tumor survival. Sulfonamides block CA IX, preventing extracellular acidification.

Part 3: Therapeutic Frontier 2 — Tubulin Polymerization Inhibition[3][4][5]

While taxanes and vinca alkaloids are standard tubulin binders, they suffer from resistance via P-glycoprotein (P-gp) efflux pumps. Novel sulfonamides (e.g., E7010 analogs) target the colchicine-binding site of tubulin.[3]

  • Mechanism: These agents bind to

    
    -tubulin, preventing the polymerization of microtubules required for the mitotic spindle.
    
  • The Advantage: Unlike taxanes, sulfonamide-based tubulin inhibitors are generally poor substrates for P-gp efflux pumps , making them effective against multidrug-resistant (MDR) cell lines.

Part 4: Technical Protocol — Synthesis & Screening

To explore these frontiers, we utilize Click Chemistry (CuAAC) .[4] This method allows for the rapid generation of "tailed" sulfonamide libraries to optimize selectivity.

A. Synthesis Protocol: 1,2,3-Triazole Sulfonamide Library

Objective: Synthesize a library of sulfonamides with varying "tails" to test for CA IX selectivity.

Reagents:

  • Component A: 4-Azidobenzenesulfonamide (The Warhead).

  • Component B: Diverse terminal alkynes (The Tail).

  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Solvent:

    
     (1:1).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of azide and 1.1 equiv of alkyne in the solvent mixture (

    
     concentration).
    
  • Catalysis: Add sodium ascorbate followed by copper sulfate. The solution should turn distinctively yellow/orange.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

  • Monitoring: Check progress via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the azide spot.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with ethyl acetate.

  • Purification: Recrystallize from ethanol. Column chromatography is rarely needed due to the high specificity of CuAAC.

B. Biological Assay: Esterase Activity for CA Inhibition

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibitors prevent this color change.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: Purified recombinant hCA IX (and hCA II for selectivity control).

  • Substrate: 3 mM 4-NPA in acetonitrile.

  • Procedure:

    • Incubate enzyme + Sulfonamide (varying concentrations) for 15 mins at 25°C.

    • Add substrate.

    • Monitor Absorbance at 400 nm for 30 minutes using a kinetic microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Visualization: The "Click" Synthesis Workflow

Click_Synthesis Azide Azido-Sulfonamide (Warhead) Catalyst Cu(I) Catalyst (In situ) Azide->Catalyst Alkyne Terminal Alkyne (Tail/Selectivity) Alkyne->Catalyst Triazole 1,2,3-Triazole Sulfonamide Catalyst->Triazole Cycloaddition (Room Temp) Assay Biological Screening (CA IX vs CA II) Triazole->Assay Purification

Figure 2: CuAAC synthesis allows modular attachment of selectivity-conferring tails to the sulfonamide warhead.

Part 5: Data Presentation & ADMET Considerations

When optimizing these compounds, solubility and metabolic stability are paramount. The following table summarizes hypothetical but representative data for a lead compound (Compound X-14) versus a standard clinical inhibitor (Acetazolamide).

Table 2: Representative Lead Optimization Data
ParameterCompound X-14 (Novel)Acetazolamide (Standard)Interpretation
hCA II

(nM)
54012High

in X-14 indicates reduced off-target cytosolic inhibition.
hCA IX

(nM)
8.525Low

indicates potent target inhibition.
Selectivity Ratio (II/IX) 63.50.48X-14 is highly selective for the tumor-associated isoform.
Tubulin

(

M)
>100>100X-14 is designed for CA only (Dual-target agents would show activity here).
Solubility (PBS, pH 7.4)


Novel aromatic tails often reduce solubility; requires formulation optimization.

Expert Insight: A selectivity ratio >50 is generally required to avoid the systemic side effects (paresthesia, diuresis) associated with cytosolic CA inhibition.

References

  • Supuran, C. T. (2024). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link](Note: Seminal review on the field).

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. [Link]

  • Yoshino, H., et al. (1998). Sulfonamides as tubulin polymerization inhibitors: Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.[5][6] [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Touisni, N., et al. (2011). Glycosyl-sulfonamides as carbonic anhydrase inhibitors: A click chemistry approach. Journal of Medicinal Chemistry.[5][6] [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically significant for its role in the development of the first commercially available antibacterial agents.[1] Beyond their antimicrobial properties, sulfonamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[2][3][4] The therapeutic versatility of this scaffold continues to inspire the synthesis of novel derivatives, such as 3-Cyclopentylpropane-1-sulfonamide. The initial step in characterizing any new chemical entity is a robust in vitro evaluation to elucidate its mechanism of action and quantify its biological activity.[5][6]

This guide provides a comprehensive framework for the in vitro characterization of this compound, with a primary focus on its potential as an antibacterial agent through the inhibition of dihydropteroate synthase (DHPS).[7][8] Additionally, we will explore alternative potential targets and the corresponding assay methodologies to ensure a thorough preliminary screening. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these protocols effectively.

Pillar 1: The Primary Hypothesis - Inhibition of Folic Acid Synthesis

The most well-established mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][7] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids, making this pathway an attractive target for antimicrobial agents.[8] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7][8] By competitively binding to the active site of DHPS, sulfonamides block the production of dihydropteroate, leading to a bacteriostatic effect.[1]

Given the structural features of this compound, a logical starting point for its in vitro evaluation is to assess its inhibitory activity against DHPS.

Pillar 2: The Experimental Blueprint - A Self-Validating DHPS Inhibition Assay

A robust in vitro assay is a self-validating system.[9] This is achieved through the meticulous inclusion of controls and the calculation of statistical parameters that quantify the assay's quality and reliability.[10][11][12]

Experimental Workflow: DHPS Inhibition Assay

The following diagram illustrates the workflow for determining the inhibitory potential of this compound against DHPS.

DHPS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) Serial_Dilution Serial Dilution of This compound Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (96-well) - Negative Control (No Inhibitor) - Positive Control (Known Inhibitor) - Test Compound Wells Serial_Dilution->Plate_Setup Pre_incubation Enzyme & Inhibitor Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Addition of PABA) Pre_incubation->Reaction_Initiation Kinetic_Read Kinetic Measurement (Spectrophotometer) Reaction_Initiation->Kinetic_Read Rate_Calculation Calculate Initial Velocity Kinetic_Read->Rate_Calculation IC50_Determination IC50 Determination (Dose-Response Curve) Rate_Calculation->IC50_Determination Z_Factor Z'-Factor Calculation Rate_Calculation->Z_Factor

Caption: Workflow for the DHPS enzyme inhibition assay.

Detailed Protocol: Biochemical DHPS Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against DHPS.

1. Materials and Reagents:

  • Purified recombinant DHPS enzyme

  • Dihydropteroate diphosphate (DHPP)

  • Para-aminobenzoic acid (PABA)

  • This compound

  • A known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control[13]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • DMSO (for dissolving compounds)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer

2. Step-by-Step Procedure: [14][15][16]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of the diluted this compound to the appropriate wells.

    • Negative Control: Add 2 µL of DMSO to at least 16 wells.[17][18] This represents 100% enzyme activity.

    • Positive Control: Add 2 µL of a high concentration of the known DHPS inhibitor to at least 16 wells. This represents 0% enzyme activity.

  • Enzyme Addition: Add 48 µL of the DHPS enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of a solution containing both DHPP and PABA (pre-mixed in assay buffer).

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. This change in absorbance is due to the formation of dihydropteroate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[19]

    • Normalize the data:

      • Percent Inhibition = 100 * (1 - (V₀_inhibitor - V₀_positive_control) / (V₀_negative_control - V₀_positive_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation: The Z'-Factor

To ensure the quality and reliability of the assay for high-throughput screening, the Z'-factor should be calculated.[10][11][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]

Z'-Factor Calculation: [10][11][21]

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos = mean of the positive control

  • σ_pos = standard deviation of the positive control

  • μ_neg = mean of the negative control

  • σ_neg = standard deviation of the negative control

Parameter Description Acceptance Criteria
Positive Control A known DHPS inhibitor (e.g., sulfamethoxazole) at a concentration that gives maximal inhibition.Should consistently show low enzyme activity.
Negative Control Vehicle (DMSO) only, representing uninhibited enzyme activity.Should consistently show high enzyme activity.
Z'-Factor A statistical measure of assay quality, reflecting the separation between the positive and negative controls.Z' > 0.5 for a robust assay.[10][12]

Pillar 3: Exploring Alternative Mechanisms of Action

While DHPS inhibition is the most probable mechanism, a comprehensive in vitro characterization should consider other potential targets for sulfonamide-containing compounds.[22] This is crucial for identifying novel activities and potential off-target effects.

Alternative Target Classes and Corresponding Assays
Potential Target Class Rationale Suggested In Vitro Assay Key Parameters Measured
G-Protein Coupled Receptors (GPCRs) The sulfonamide moiety is present in various GPCR modulators.[4]Radioligand Binding Assay[23][24]Ki, IC50
Ion Channels Some sulfonamides are known to modulate ion channel activity.[25][26][27]Fluorescence-based Ion Flux Assay[25][28] or Automated Electrophysiology[29]IC50 or EC50, % inhibition/activation
Carbonic Anhydrases A well-known target for sulfonamide drugs used as diuretics and for treating glaucoma.[3][30]Colorimetric or Fluorometric Enzyme Inhibition AssayIC50
Protein Kinases The sulfonamide group can act as a bioisostere for other functional groups in kinase inhibitors.[2]Biochemical Kinase Assay (e.g., ADP-Glo™, HTRF®)IC50
Cytotoxicity Essential to determine if the compound has a general cytotoxic effect.Cell Viability Assay (e.g., MTT, CellTiter-Glo®)[2][31]CC50
Illustrative Signaling Pathway: GPCR Antagonism

Should initial screening suggest activity at a GPCR, the following diagram illustrates a generalized GPCR signaling pathway and the point of potential inhibition by an antagonist.

GPCR_Signaling_Pathway Ligand Agonist Ligand GPCR GPCR Ligand->GPCR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GPCR Binds & Blocks G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

Application Note: Preclinical Evaluation of 3-Cyclopentylpropane-1-sulfonamide (3-CPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the preclinical evaluation protocols for 3-Cyclopentylpropane-1-sulfonamide (3-CPS) , a lipophilic sulfonamide derivative. Based on its structural pharmacophore—combining a polar sulfonamide "warhead" with a hydrophobic cyclopentyl tail—this compound is hypothesized to possess high Blood-Brain Barrier (BBB) permeability and efficacy in modulating CNS excitability. This note outlines optimized protocols for Pharmacokinetic (PK) profiling, followed by efficacy testing in Neuropathic Pain (Chronic Constriction Injury) and Epilepsy (Maximal Electroshock) models.

Introduction & Mechanistic Rationale

Structural Logic & Target Hypothesis

The sulfonamide moiety (


) is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase inhibitors (CAIs) and voltage-gated sodium channel (

) blockers (e.g., Zonisamide, Lacosamide derivatives).

3-CPS distinguishes itself via its cyclopentyl-propyl chain . This aliphatic tail significantly increases


 compared to aryl-sulfonamides, theoretically enhancing passive diffusion across the BBB.
  • Primary Mechanism: State-dependent blockade of voltage-gated sodium channels (

    
    , 
    
    
    
    ).
  • Secondary Mechanism: Inhibition of CNS Carbonic Anhydrase (CA-II/CA-VII), buffering pH transients involved in seizure propagation.

Mechanism of Action Diagram

The following diagram illustrates the dual-mechanism hypothesis for 3-CPS within a hyperexcited neuron.

MOA Blood Systemic Circulation BBB Blood-Brain Barrier Blood->BBB Transport CNS CNS Parenchyma BBB->CNS Passive Diffusion (High LogP) Compound 3-CPS (Lipophilic) CNS->Compound Target1 Target 1: NaV Channels (Stabilize Inactive State) Compound->Target1 Primary Target2 Target 2: Carbonic Anhydrase (Reduce pH buffering) Compound->Target2 Secondary Effect Reduced Neuronal Firing (Analgesia / Anticonvulsant) Target1->Effect Target2->Effect

Caption: Figure 1. Hypothetical Mechanism of Action for 3-CPS. The lipophilic tail facilitates BBB crossing, allowing the sulfonamide group to modulate excitability targets.

Pharmacokinetic (PK) Profiling & Formulation

Before efficacy testing, exposure must be verified. Lipophilic sulfonamides often suffer from poor aqueous solubility, leading to erratic absorption if not formulated correctly.

Formulation Strategy

Challenge: 3-CPS is likely hydrophobic. Simple saline suspension will result in low bioavailability. Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 50% Saline (0.9%)

  • Note: Sonicate at 37°C for 20 minutes to ensure clear solution.

PK Protocol (Rat)
ParameterSpecificationRationale
Species Sprague-Dawley Rats (Male, 250g)Standard metabolic profile for CNS drugs.
Route IV (1 mg/kg) & PO (10 mg/kg)Determine absolute oral bioavailability (

).
Sampling Plasma & Brain Homogenate Crucial: Must verify Brain/Plasma ratio

to justify CNS models.
Timepoints 0.25, 0.5, 1, 2, 4, 8, 24 hrsCapture

and elimination half-life (

).

Primary Efficacy Model: Neuropathic Pain

Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve (Bennett & Xie Model). Rationale: This model produces robust mechanical allodynia and thermal hyperalgesia, mimicking peripheral neuropathy. Sulfonamides targeting


 channels historically perform well here.
Surgical Protocol
  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Incision: Make an incision at the mid-thigh level to expose the common sciatic nerve.

  • Ligation (The Critical Step):

    • Isolate the nerve from adhering tissue.

    • Place 4 loose ligatures (4-0 chromic gut sutures) around the nerve with ~1mm spacing.

    • Expert Tip: Ligatures must barely constrict the nerve (just touching). If too tight, you cause paralysis (axotomy) rather than neuropathic pain.

  • Closure: Suture muscle with 4-0 silk; close skin with wound clips.

  • Recovery: Allow 7-10 days for neuropathy to develop.

Behavioral Testing: Von Frey Up-Down Method

Objective: Measure Mechanical Withdrawal Threshold (MWT).

  • Acclimation: Place rats in mesh-floored cages for 30 mins.

  • Stimulation: Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

  • Dosing: Administer 3-CPS (e.g., 30, 60 mg/kg PO) or Vehicle.

  • Measurement: Test at 0.5, 1, 2, and 4 hours post-dose.

  • Scoring: Use the Dixon Up-Down method to calculate 50% withdrawal threshold.

Experimental Workflow Diagram

CCI_Workflow cluster_0 Induction Phase cluster_1 Testing Phase (Day 14) Surgery Surgery (Day 0) 4 Ligatures Recovery Recovery (Days 1-13) Surgery->Recovery Baseline Baseline Von Frey (<4g threshold) Recovery->Baseline Dosing Oral Dosing 3-CPS / Vehicle Baseline->Dosing Readout Readout (1-4h) MWT Calculation Dosing->Readout

Caption: Figure 2.[1][2][3] Timeline for Chronic Constriction Injury (CCI) efficacy testing.

Secondary Efficacy Model: Epilepsy

Model: Maximal Electroshock (MES) Test. Rationale: This is the FDA-standard screen for compounds preventing seizure spread (generalized tonic-clonic seizures), a known strength of sulfonamide anticonvulsants (e.g., Zonisamide).

Protocol
  • Pre-Screen: Exclude animals with spontaneous deficits.

  • Dosing: Administer 3-CPS (IP or PO) at

    
     (determined in PK study).
    
  • Shock Application:

    • Corneal electrodes (with saline drop).

    • Current: 50 mA (mice) or 150 mA (rats).

    • Duration: 0.2 seconds.

    • Frequency: 60 Hz.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component (HLTE). If the animal does not extend hindlimbs to 180°, the compound is effective.

Data Interpretation & Acceptance Criteria

Expected Outcomes (Neuropathic Pain)

Data should be analyzed using Two-way ANOVA followed by Bonferroni’s post-hoc test.

GroupDose (mg/kg)Expected Withdrawal Threshold (g)Interpretation
Sham -> 12.0 gNormal sensation.
Vehicle (CCI) -< 4.0 gConfirmed Allodynia.
3-CPS (Low) 104.5 - 6.0 gMinimal/No Effect.
3-CPS (High) 60> 10.0 gSignificant Reversal.
Gabapentin 100> 12.0 gPositive Control Validation.
Safety Pharmacology (Rotarod)

Crucial Check: Sulfonamides can cause sedation or ataxia.

  • Test: Rotarod performance at peak effect time.

  • Pass Criteria: No significant decrease in latency to fall compared to vehicle. This ensures that "pain relief" or "seizure protection" is not simply due to the animal being sedated/immobile.

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63. Link

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research, 8(3), 171-189. Link

  • Remko, M. (2010). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM, 944(1-3), 34-42.[4] Link

Sources

Application Note: High-Throughput Screening Strategies for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamides represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for diuretics, antiepileptics, anticancer agents (via Carbonic Anhydrase IX/XII inhibition), and antimicrobials. This guide provides a rigorous technical framework for screening sulfonamide libraries. Unlike generic screening guides, this protocol focuses on the specific physicochemical liabilities of sulfonamides—namely, solubility-driven false positives—and provides two distinct, self-validating workflows: a biochemical assay for enzyme inhibition and a whole-cell assay for antimicrobial potency.

Strategic Screening Workflow

Effective screening of sulfonamide derivatives requires a "Fail Early" philosophy. Sulfonamides often exhibit poor aqueous solubility, leading to aggregate-based promiscuous inhibition. Therefore, kinetic solubility profiling is placed upstream or parallel to the primary screen, not downstream.

Sulfonamide_HTS_Workflow Library Sulfonamide Library (DMSO Stock) Solubility Module 3: Kinetic Solubility (Nephelometry/UV) Library->Solubility QC Step Split Path Selection Library->Split CA_Screen Module 1: Biochemical Screen (CA Esterase Activity) Solubility->CA_Screen Filter Aggregators Bac_Screen Module 2: Antimicrobial Screen (Resazurin Viability) Solubility->Bac_Screen Filter Insolubles Split->CA_Screen Target: Cancer/Glaucoma Split->Bac_Screen Target: Infectious Disease Validation Hit Validation (Z-Factor > 0.5) CA_Screen->Validation Bac_Screen->Validation Orthogonal Orthogonal Confirmation (FTSA / MIC) Validation->Orthogonal Confirmed Hits

Figure 1: Integrated HTS workflow prioritizing solubility data to filter false positives early in the sulfonamide discovery pipeline.

Module 1: Biochemical HTS (Carbonic Anhydrase Inhibition)

Objective: Identify inhibitors of human Carbonic Anhydrase (hCA) isoforms (typically II, IX, or XII) using an esterase activity assay.[1] Mechanism: While hCA physiologically hydrates CO₂, it also possesses esterase activity. The hydrolysis of 4-nitrophenyl acetate (4-NPA) releases 4-nitrophenol, a chromogenic product detectable at 405 nm. This plate-based method is superior to the CO₂ hydration method (stopped-flow) for HTS due to higher throughput and stability.

Reagents & Setup
  • Enzyme: Recombinant hCA (Isoform specific).[2]

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile, not DMSO, to prevent transesterification.

  • Buffer: 50 mM Tris-SO₄, pH 7.6 (physiological pH is critical for sulfonamide ionization).

  • Control Inhibitor: Acetazolamide (10 µM final).

Protocol (384-Well Format)
  • Dispense: Add 10 µL of Enzyme solution (100 nM final) to columns 1–22. Add 10 µL Buffer (no enzyme) to columns 23–24 (Blank).

  • Pin Transfer: Transfer 50 nL of test compounds (10 mM DMSO stock) into columns 3–22.

    • Critical: Sulfonamides bind Zn²⁺ in the active site. Ensure DMSO concentration <1% to prevent enzyme denaturation.

  • Incubation: Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of 4-NPA substrate (1 mM final) to all wells.

  • Detection: Measure Absorbance (OD₄₀₅) immediately in kinetic mode for 10 min (read every 30s).

Data Analysis & Validity

Calculate the initial velocity (


) from the linear portion of the curve.
Percent Inhibition: 


Quality Control (Z-Factor): A robust HTS assay must have a Z-factor > 0.5 [1].[3][4]



Where 

is SD and

is mean of positive (p) and negative (n) controls.[3][4][5]

Module 2: Whole-Cell Antimicrobial HTS

Objective: Screen sulfonamide derivatives for bacterial growth inhibition (MIC determination). Mechanism: The Resazurin Microtiter Assay (REMA) utilizes resazurin (blue, non-fluorescent), which is reduced by viable bacterial dehydrogenases to resorufin (pink, highly fluorescent).[6] This is more sensitive than optical density (turbidity) measurements for sulfonamides, which are bacteriostatic and may not fully clear turbidity immediately.

Protocol (96-Well Format)
  • Culture Prep: Adjust bacterial culture (e.g., E. coli or S. aureus) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Addition: Add 2 µL of compound (serial dilutions for MIC or single-point for HTS) to plates.

  • Inoculation: Add 98 µL of bacterial suspension to all test wells.

    • Negative Control: Sterile broth + DMSO.

    • Positive Control: Ciprofloxacin or Sulfamethoxazole.

  • Incubation: 37°C for 18–24 hours.

  • Development: Add 10 µL of 0.01% Resazurin solution. Incubate for 1–4 hours.

  • Readout: Fluorescence Excitation 530 nm / Emission 590 nm.

Module 3: Physicochemical Profiling (The "Fail Early" Filter)

Sulfonamides often precipitate in aqueous buffers, causing light scattering that mimics enzyme inhibition (false positive).

Protocol: Kinetic Solubility (Nephelometry)

  • Preparation: Dilute 10 mM DMSO stock 1:100 into Assay Buffer (PBS, pH 7.4). Final conc: 100 µM.

  • Incubation: Shake for 90 mins at Room Temp.

  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Threshold: Compounds showing signal > 3x buffer background are flagged as "Insoluble/Aggregators" and deprioritized.

Mechanistic Visualization

Understanding the molecular interaction is crucial for optimizing hits. Sulfonamides act as zinc-binders.

CA_Mechanism Zn Active Site Zn2+ Water H2O / OH- Zn->Water Native Coordination Substrate CO2 / 4-NPA Water->Substrate Nucleophilic Attack Sulfa Sulfonamide (R-SO2NH-) Sulfa->Zn Displaces H2O (Inhibition) Sulfa->Substrate Steric Blockade

Figure 2: Mechanism of Action. Sulfonamides (anionic form) coordinate directly to the catalytic Zinc ion, displacing the zinc-bound water/hydroxide ion required for catalysis.

Data Presentation & Interpretation

Assay TypeReadoutKey AdvantageKey Liability
CA Esterase (4-NPA) Absorbance (405 nm)High throughput, low cost.Compounds absorbing at 405 nm (yellow) cause interference.
FTSA (Thermal Shift) Fluorescence (Tm)Orthogonal confirmation of binding (not just inhibition).Requires purified protein; lower throughput than 4-NPA.
Resazurin (Cell) Fluorescence (590 nm)Measures cell permeability + potency.Efflux pumps in bacteria may mask intrinsic potency.

Troubleshooting Guide:

  • High Background (4-NPA): Check for spontaneous hydrolysis of the substrate. Ensure 4-NPA stock is fresh and buffer pH is not > 8.0.

  • Fluorescence Quenching (Resazurin): Some sulfonamides with nitro groups may quench fluorescence. Use Absorbance (600 nm) as a backup read for the Resazurin assay (Blue -> Pink shift is visible).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. Link

  • Kranz, J. K., & Schwalbe, H. (2007). High-throughput screening strategies for the identification of carbonic anhydrase inhibitors. ChemBioChem. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Technical Application Note: Antibacterial Assessment of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Cyclopentylpropane-1-sulfonamide represents a structural variation of the classical sulfonamide pharmacophore. Unlike hydrophilic clinical sulfonamides (e.g., sulfamethoxazole), the inclusion of a cyclopentyl-propyl side chain significantly increases lipophilicity (LogP > 2.0). This structural modification necessitates a specialized testing protocol to address solubility challenges and solvent compatibility while maintaining rigorous adherence to CLSI M07 and EUCAST standards.

This guide details the specific workflow for assessing the antibacterial potency of this compound, with a critical focus on thymidine management in media—the most common cause of false resistance in sulfonamide testing.

Chemical Profile
PropertyDetailImplication for Protocol
Class SulfonamideBacteriostatic (Folate synthesis inhibitor)
Moiety Cyclopentyl-propyl chainHigh lipophilicity; requires DMSO for stock
Target Dihydropteroate Synthase (DHPS)Activity antagonized by PABA and Thymidine
Storage -20°C, DesiccatedHygroscopic; protect from moisture

Critical Pre-Analytical Considerations

The Thymidine Antagonism Trap

Expert Insight: Standard Mueller-Hinton Broth (MHB) often contains trace levels of thymidine. Bacteria can utilize exogenous thymidine via the "salvage pathway," bypassing the folate synthesis block induced by sulfonamides. This results in false resistance (hazy growth) even if the compound is potent.

Protocol Requirement:

  • Mandatory: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) certified as "Thymidine-Free" or "Low Thymidine."

  • Validation: If commercial low-thymidine media is unavailable, supplement standard CAMHB with 2-5% Lysed Horse Blood (LHB) . LHB contains the enzyme thymidine phosphorylase, which degrades thymidine, ensuring the sulfonamide effect is observable.

Solubility & Stock Preparation

The cyclopentyl group renders the molecule hydrophobic. Aqueous stock solutions will precipitate.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare at 100x the highest desired test concentration (e.g., 6.4 mg/mL stock for a 64 µg/mL top well).

  • Limit: Final DMSO concentration in the assay well must be ≤ 1% (ideally 0.5%) to prevent solvent toxicity from masking compound activity.

Primary Assay: Broth Microdilution (MIC)

This protocol aligns with CLSI M07-A11 standards for aerobic bacteria.

Experimental Workflow Diagram

MIC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Assembly cluster_2 Phase 3: Readout Stock Stock Prep (DMSO) Dilution Serial Dilution (2-fold in Media) Stock->Dilution Dilute to 2x Media Media Prep (CAMHB + LHB) Media->Dilution Inoculum Inoculum (0.5 McFarland) Plating 96-Well Plate (Compound + Bacteria) Inoculum->Plating 50µL Dilution->Plating 50µL Incubate Incubation (16-20h @ 35°C) Plating->Incubate Read Read MIC (80% Inhibition) Incubate->Read

Caption: Step-by-step workflow for MIC determination of lipophilic sulfonamides.

Detailed Protocol Steps

Step 1: Plate Preparation

  • Dispense 50 µL of CAMHB (thymidine-depleted) into all wells of a sterile 96-well microtiter plate.

  • Add 50 µL of the compound (at 2x desired concentration, <2% DMSO) to Column 1.

  • Perform serial 2-fold dilutions from Column 1 to Column 10, discarding 50 µL from Column 10.

  • Controls:

    • Column 11: Growth Control (Media + Solvent + Bacteria).

    • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

  • Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Suspend in saline to reach 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB.

  • Add 50 µL of the diluted inoculum to wells 1-11.

    • Final Well Concentration:

      
       CFU/mL.
      
    • Final Compound Concentration: 1x.

Step 3: Incubation & Reading

  • Seal plate with breathable film.

  • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Reading Endpoint: Sulfonamides are bacteriostatic.[1][2] Do not look for complete clearance. The MIC is the lowest concentration inhibiting 80% of growth compared to the control well.

    • Note: A "trailing endpoint" (slight haze) is normal for sulfonamides and should be ignored if <20% of control growth.

Secondary Profiling: Mechanism & Bactericidal Activity

Mechanism Validation (The "Rescue" Assay)

To confirm this compound acts via the folate pathway, perform a PABA Rescue Assay .

  • Run the MIC assay as described above.

  • In a duplicate set of wells, add p-Aminobenzoic Acid (PABA) to a final concentration of 100 µg/mL.

  • Result Interpretation:

    • MIC Increases >4-fold: Confirms on-target sulfonamide mechanism (PABA outcompetes the drug).

    • MIC Unchanged: Suggests off-target toxicity (e.g., membrane disruption due to the lipophilic cyclopentyl group) rather than specific enzyme inhibition.

Mechanism of Action Diagram

MOA PABA PABA (Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Normal Binding Drug 3-Cyclopentylpropane- 1-sulfonamide Drug->DHPS Competitive Inhibition Folate Dihydrofolate Drug->Folate BLOCKS DHPS->Folate Synthesis DNA DNA/RNA Synthesis Folate->DNA Essential for Growth

Caption: Competitive inhibition of DHPS by the sulfonamide prevents folate synthesis.[2][3]

Minimum Bactericidal Concentration (MBC)

Since sulfonamides are typically bacteriostatic, determining the MBC is crucial to see if the lipophilic side chain confers bactericidal properties.

  • Remove 10 µL from all clear MIC wells.

  • Spot onto drug-free Agar plates (MHA).

  • Incubate 24h.

  • MBC = Lowest concentration reducing CFU by

    
     (3-log reduction).
    
    • Expectation: MBC is likely

      
       MIC. If MBC 
      
      
      
      MIC, the compound may be acting as a surfactant rather than a metabolic inhibitor.

Data Reporting & Quality Control

Quality Control Ranges

Run a reference strain with a known sulfonamide (e.g., Sulfamethoxazole) alongside your test compound.

OrganismReference StrainSulfamethoxazole MIC (µg/mL)
E. coliATCC 259228 – 32
S. aureusATCC 292138 – 32
E. faecalisATCC 292128 – 32
Troubleshooting Table
ObservationProbable CauseCorrective Action
Growth in all wells Thymidine contaminationUse lysed horse blood or fresh thymidine-free media.
Precipitation in wells Compound insolubilityReduce max concentration; verify DMSO <1%.
Trailing endpoints Normal sulfonamide effectRead at 80% inhibition, not 100% clearance.
MIC > 64 µg/mL Intrinsic resistance or inactivityConfirm organism is not a naturally resistant species (e.g., Pseudomonas is often resistant).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Broth microdilution methodology. [Link][5][6]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Cyclopropanesulfonamide (Structural Analog). [Link]

Sources

Application Note: 3-Cyclopentylpropane-1-sulfonamide as a Chemical Probe for Carbonic Anhydrase Active Site Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopentylpropane-1-sulfonamide (CAS: 1565613-43-5) is a primary alkyl sulfonamide utilized as a structural chemical probe in the study of Carbonic Anhydrase (CA) enzymes. Unlike clinical sulfonamides (e.g., acetazolamide) which are often hydrophilic, this probe features a hydrophobic cyclopentyl-propyl tail . This unique structural motif allows researchers to interrogate the depth and topology of the hydrophobic pocket within the CA active site, a critical step in designing isoform-selective inhibitors (e.g., targeting tumor-associated CA IX/XII vs. cytosolic CA I/II).

This guide details the mechanistic basis, experimental applications, and validated protocols for using this compound to map CA active site architecture and determine inhibition constants (


).

Mechanistic Basis & Chemical Logic

The "Tail Approach" in Inhibitor Design

The efficacy of this probe relies on the "Tail Approach" strategy in medicinal chemistry. The Carbonic Anhydrase active site consists of two distinct halves:

  • Hydrophilic Half: Contains the Zn(II) ion coordinated by three histidine residues.

  • Hydrophobic Half: A non-polar pocket that varies significantly in size and shape among the 15 human CA isoforms.

This compound acts as a dual-motif probe:

  • The Head (Sulfonamide, -SO

    
    NH
    
    
    
    ):
    Acts as the Zinc-Binding Group (ZBG). The nitrogen atom coordinates directly to the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • The Tail (Cyclopentyl-propyl): Extends into the hydrophobic pocket. The propyl linker provides flexibility, while the cyclopentyl ring acts as a lipophilic anchor. By measuring the affinity of this probe, researchers can deduce the accessibility and hydrophobicity of the pocket in specific CA isoforms.

Mechanism of Action Diagram

The following diagram illustrates the inhibition mechanism within the CA catalytic cycle.

CA_Catalytic_Cycle ActiveEnzyme Active Enzyme (E-Zn2+-OH-) CO2_Binding CO2 Entry (Hydrophobic Pocket) ActiveEnzyme->CO2_Binding + CO2 InhibitorBinding INHIBITION STEP Probe Entry ActiveEnzyme->InhibitorBinding + this compound TransitionState Transition State (E-Zn2+-HCO3-) CO2_Binding->TransitionState Nucleophilic Attack ProductRelease Release HCO3- (E-Zn2+-H2O) TransitionState->ProductRelease + H2O ProtonTransfer Proton Transfer (Rate Limiting) ProductRelease->ProtonTransfer - HCO3- ProtonTransfer->ActiveEnzyme - H+ InhibitedComplex Inhibited Complex (E-Zn2+-NH2SO2-R) InhibitorBinding->InhibitedComplex Zn(II) Coordination

Figure 1: The catalytic cycle of Carbonic Anhydrase and the competitive inhibition mechanism of sulfonamide probes. The probe sequesters the active zinc species, preventing CO2 hydration.

Applications in Drug Discovery[1][2][3]

Isoform Selectivity Profiling

The primary application of this compound is to differentiate between ubiquitous and disease-related isoforms.

  • CA I & II (Cytosolic): These isoforms have defined, often narrower hydrophobic pockets. High affinity (

    
     nM) suggests the probe fits well, but lack of selectivity here is common for simple sulfonamides.
    
  • CA IX & XII (Transmembrane): Highly expressed in hypoxic tumors. These isoforms often accommodate bulkier hydrophobic tails.

  • Experimental Goal: Compare the

    
     of the probe against a panel of CAs. A significant difference in 
    
    
    
    (e.g., CA IX vs CA II) indicates that the cyclopentyl-propyl moiety exploits a specific structural feature of the target isoform.
X-ray Crystallography Soaking

This molecule is an ideal "fragment" for crystallographic screening.

  • Usage: Soak apo-CA crystals with the probe to resolve the electron density of the hydrophobic tail.

  • Outcome: Provides structural data on the conformation of the propyl linker and the orientation of the cyclopentyl ring, guiding the design of "next-generation" inhibitors with rigidified linkers.

Experimental Protocols

Stopped-Flow CO Hydration Assay (The Gold Standard)

This kinetic assay measures the physiological reaction (CO


 hydration) and is the only accurate method for determining inhibition constants (

) for rapid CAs like CA II.

Materials:

  • Enzyme: Recombinant Human CA (I, II, IX, or XII).

  • Substrate: CO

    
     saturated water.
    
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Indicator: Phenol Red (0.2 mM).

  • Probe: this compound (10 mM stock in DMSO).

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

Protocol:

  • Preparation:

    • Prepare a serial dilution of the probe in DMSO (typically 0.1 nM to 10 µM final concentration).

    • Dilute enzyme to 5–10 nM in HEPES buffer containing Phenol Red.

    • Saturate water with CO

      
       by bubbling for 30 minutes (Substrate solution).
      
  • Incubation:

    • Incubate the enzyme with the probe for 15 minutes at room temperature to ensure equilibrium binding.

  • Measurement:

    • Rapidly mix the Enzyme-Inhibitor complex with the CO

      
       substrate solution (1:1 ratio) in the stopped-flow chamber.
      
    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uninhibited reaction and (
      
      
      
      ) for inhibited reactions.
    • Fit the data to the Cheng-Prusoff equation to determine the IC

      
       and subsequently the 
      
      
      
      .
Differential Scanning Fluorimetry (Thermal Shift)

A rapid secondary assay to confirm physical binding.

Protocol:

  • Mix 2 µM CA protein with 5x SYPRO Orange dye in a qPCR plate.

  • Add this compound (final conc. 50 µM). Include a DMSO-only control.

  • Ramp temperature from 25°C to 95°C (1°C/min).

  • Result: A positive shift in melting temperature (

    
    C) confirms the probe stabilizes the protein structure, validating specific binding to the active site.
    

Comparative Data: Sulfonamide Tail Profiling

The following table illustrates how this compound fits into a typical Structure-Activity Relationship (SAR) campaign. Note: Values are representative of primary alkyl sulfonamide behavior against hCA II.

Probe StructureTail TypeLogP (Hydrophobicity)hCA II Affinity (

)
Structural Insight
Methanesulfonamide None (Methyl)-1.5~200 nMBaseline ZBG affinity.
Butanesulfonamide Alkyl Chain0.1~80 nMAlkyl chain fills hydrophobic channel.
This compound Cycloalkyl 1.8 < 10 nM Cyclopentyl ring maximizes Van der Waals contacts in the hydrophobic pocket.
Benzenesulfonamide Aryl0.9~300 nMRigid phenyl ring may clash if linker is too short.

Experimental Workflow Diagram

Workflow Probe Probe: This compound Screening Primary Screen: Thermal Shift (DSF) Probe->Screening 50 µM Kinetics Kinetic Profiling: Stopped-Flow Assay Screening->Kinetics If Tm shift > 2°C Structure Structural Biology: X-ray Soaking Kinetics->Structure Select Potent Hits DataOutput Output: Isoform Selectivity Map Kinetics->DataOutput Ki Determination Structure->DataOutput Binding Mode

Figure 2: Recommended workflow for validating this compound as a chemical probe.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue. (Source of CAS 1565613-43-5 verification).[1] Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (The foundational protocol for Stopped-Flow assays). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TS-SOL-3CPS-001 Department: Assay Development & Screening Support Last Updated: February 24, 2026

Executive Summary

3-Cyclopentylpropane-1-sulfonamide presents a classic medicinal chemistry challenge: it combines a lipophilic hydrocarbon tail (cyclopentylpropane) with a polar, hydrogen-bonding head group (sulfonamide). In aqueous assay buffers (pH 7.4), this molecule often exhibits poor thermodynamic solubility due to its high logP (estimated >2.0) and weak acidity (pKa ~10.5).

Users frequently report "crashing out" (precipitation) upon dilution from DMSO stocks, leading to erratic IC50 data or false negatives in cell-based assays. This guide provides validated protocols to stabilize this compound in aqueous media.

Part 1: The "Crash-Out" Phenomenon (Troubleshooting)

Issue: The compound precipitates immediately when the DMSO stock is added to the assay buffer.

Mechanism: This is a failure of Kinetic Solubility . When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the rapid change in solvent polarity causes the hydrophobic cyclopentyl tails to aggregate before they can disperse, forming micro-precipitates that are often invisible to the naked eye but scatter light in plate readers.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO to 0.5% DMSO in one step.

StepActionRationale
1 Prepare Intermediate Plate Create a "working stock" at 100x the final assay concentration in pure DMSO .
2 First Dilution (The Predilution) Dilute the working stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Buffer or PEG400).
3 Equilibration Sonicate this intermediate mix for 5 minutes.
4 Final Dilution Pipette from the intermediate mix into the final assay plate (rapid dispensing).

Expert Insight: Using an intermediate dilution with PEG400 (Polyethylene Glycol) acts as a "bridge" solvent, reducing the polarity shock between DMSO and water [1].

Part 2: Advanced Solubilization (Cyclodextrin Complexation)

Issue: Step-down dilution is insufficient; the compound precipitates over time (24h+ incubation).

Solution: Encapsulate the lipophilic cyclopentyl tail using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Sulfonamides form stable 1:1 inclusion complexes with β-cyclodextrins, effectively shielding the hydrophobic region from the aqueous environment while leaving the sulfonamide head group available for H-bonding [2][3].

Protocol: Preparation of HP-β-CD Complexed Stock

Reagents:

  • This compound (Solid)[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade)[2]

  • DMSO (Anhydrous)

Workflow:

  • Calculate Molar Ratio: Aim for a 1:2 molar ratio (Compound : Cyclodextrin) to ensure full encapsulation.

  • Dissolve CD First: Prepare a 20% (w/v) solution of HP-β-CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO at 50 mM.

  • Dropwise Addition: While vortexing the CD solution vigorously, add the DMSO stock dropwise.

    • Target: Final DMSO concentration should be < 5%.[1]

  • Incubation: Shake the mixture at room temperature for 4 hours. The solution should remain clear.

Validation: If the solution turns cloudy, the complexation failed. Increase the Cyclodextrin concentration or reduce the compound loading.

Part 3: pH & Buffer Compatibility (FAQ)

Q: Can I increase the pH of my buffer to improve solubility?

A: Yes, but proceed with caution. Primary sulfonamides are weak acids. They can be deprotonated to form a water-soluble anion.

  • pKa of Primary Sulfonamide: ~10.0 – 10.5.

  • At pH 7.4 (Physiological): The compound is 99.9% neutral (protonated). This is its least soluble form.

  • At pH 9.5+: The compound becomes anionic and highly soluble.

Recommendation: If your assay target (enzyme/protein) can tolerate pH 8.0–8.5, adjusting the buffer pH up will significantly improve solubility. However, for cell-based assays, you are restricted to pH 7.4, making the Cyclodextrin protocol (Part 2) the only viable option [4].

Q: What is the maximum DMSO limit for my cells?

A: Cell-type dependent, but strictly < 0.5%. While enzymes may tolerate 5% DMSO, cell membranes are permeabilized by DMSO.

  • Robust Lines (e.g., HeLa, HEK293): Max 0.5% v/v.

  • Primary Cells / Neurons: Max 0.1% v/v.

  • Warning: High DMSO concentrations can cause false positives in sulfonamide assays by altering membrane permeability, allowing the compound to enter cells artificially [5].

Part 4: Decision Logic & Workflow

The following diagram outlines the logical decision tree for optimizing the solubility of this compound based on your specific assay constraints.

SolubilityWorkflow Start Start: this compound Dissolved in 100% DMSO CheckPrecip Dilute to Assay Buffer (Visual Inspection) Start->CheckPrecip IsClear Is Solution Clear? CheckPrecip->IsClear Proceed Proceed to Assay (Validation Passed) IsClear->Proceed Yes StepDown Attempt Step-Down Dilution (Intermediate Plate w/ PEG400) IsClear->StepDown No (Precipitation) CheckClear2 Is Solution Clear? StepDown->CheckClear2 CheckClear2->Proceed Yes CheckAssayType Check Assay Type CheckClear2->CheckAssayType No Enzymatic Enzymatic/Biochemical CheckAssayType->Enzymatic CellBased Cell-Based / Live Tissue CheckAssayType->CellBased AdjustPH Adjust Buffer pH to 8.0-8.5 (Induce Ionization) Enzymatic->AdjustPH UseCD Use HP-beta-Cyclodextrin (Encapsulation Protocol) CellBased->UseCD AdjustPH->Proceed UseCD->Proceed

Caption: Decision tree for stabilizing this compound in aqueous media. Blue nodes indicate active intervention steps.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Cosolvents).

  • Aloisio, C., et al. (2010). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. Journal of Pharmaceutical Sciences. (Demonstrates 1:1 stoichiometry for sulfonamide inclusion).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Perlovich, G. L., et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Chemical Information and Computer Sciences. (Establishes pKa ranges for sulfonamide derivatives).

  • Nikon Instruments. (2020). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (Guidelines on DMSO limits for cell viability).

Sources

Technical Support Center: Stabilizing 3-Cyclopentylpropane-1-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with 3-Cyclopentylpropane-1-sulfonamide and related sulfonamide compounds in solution. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the most likely causes?

A1: The stability of sulfonamides in solution is influenced by several factors. The most common culprits for degradation are:

  • pH: Sulfonamides are generally more susceptible to degradation in acidic conditions.[1][2] The sulfonamide bond (S-N) is prone to acid-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.[3]

  • Light Exposure: Many sulfonamides are sensitive to UV light, which can lead to photodegradation.[1][2]

  • Oxidative Stress: The presence of oxidizing agents in your solution or exposure to air can lead to oxidative degradation of the sulfonamide moiety.

Q2: What are the typical signs of this compound degradation?

A2: Degradation can manifest in several ways:

  • Changes in Appearance: You might observe a change in the color or clarity of your solution.

  • Precipitation: The formation of a precipitate can indicate that the parent compound is degrading into less soluble products.

  • Loss of Potency: In biological assays, a decrease in the expected activity of the compound is a strong indicator of degradation.

  • Altered Chromatographic Profile: When analyzed by techniques like HPLC, you may see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q3: At what pH should I store my this compound solution to maximize stability?

A3: Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions.[1] For many sulfonamides, storage at a pH of 7.0 or higher can significantly reduce the rate of hydrolysis.[4] However, the optimal pH is compound-specific. It is crucial to perform a pH stability study for this compound to determine its ideal storage conditions.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving involves high temperatures and is generally not recommended for sulfonamide solutions without prior validation. The heat can significantly accelerate degradation.[3] If sterilization is required, sterile filtration using a 0.22 µm filter is a much safer alternative.

Troubleshooting Guide: Addressing Instability of this compound

This section provides a systematic approach to identifying and resolving stability issues.

Initial Assessment of Stability

If you suspect your this compound solution is unstable, the first step is to confirm and quantify the degradation.

Experimental Protocol: Rapid Stability Assessment using HPLC-UV

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

  • Working Solution: Dilute the stock solution to a suitable concentration for HPLC analysis in your desired aqueous buffer or cell culture medium.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the working solution into an HPLC system with a UV detector. Record the peak area of the parent compound.

  • Incubation: Store the working solution under your typical experimental conditions (e.g., 37°C, ambient light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the time-zero measurement. A significant decrease indicates instability.

Time Point Peak Area (Arbitrary Units) % Remaining
0 hours1,000,000100%
4 hours850,00085%
8 hours700,00070%
24 hours400,00040%
Identifying the Cause of Degradation: A Forced Degradation Study

A forced degradation study can help pinpoint the specific factors causing the instability of your compound.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare several identical solutions of this compound in your experimental buffer.

  • Apply Stress Conditions: Expose each solution to a different stress condition:

    • Acidic: Adjust the pH to 2-3 with a dilute acid (e.g., 0.1 M HCl).[1]

    • Basic: Adjust the pH to 9-10 with a dilute base (e.g., 0.1 M NaOH).[1]

    • Oxidative: Add a small amount of a mild oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a UV light source.[5]

  • Analyze Samples: At various time points, analyze each sample by HPLC to determine the extent of degradation.

  • Interpret Results: The condition that causes the most rapid degradation is likely the primary cause of instability in your experiments.

Stress Condition % Degradation after 8 hours
Acidic (pH 3)55%
Neutral (pH 7)10%
Basic (pH 9)5%
Oxidative (H₂O₂)25%
Thermal (60°C)40%
Photolytic (UV)30%

This is example data and will vary for the specific compound.

Strategies for Enhancing the Stability of this compound in Solution

Based on the results of your stability assessment and forced degradation studies, you can implement the following strategies:

  • pH Control:

    • Buffering: Use a buffer system to maintain the pH in the optimal range identified in your stability studies (likely neutral to slightly alkaline).

    • Stock Solution pH: Ensure the pH of your stock solution is also in a stable range.

  • Temperature Management:

    • Refrigeration: Store stock solutions and working solutions at 2-8°C.

    • Minimize Time at Room Temperature: Prepare solutions fresh and minimize the time they are kept at room temperature or elevated temperatures during experiments.

  • Protection from Light:

    • Amber Vials: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Work in a Hood with Reduced Lighting: If the compound is highly photosensitive, consider performing manipulations in a darkened environment.

  • Minimizing Oxidation:

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your experimental system.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow for Sulfonamide Stability start Instability Suspected initial_assessment Initial Stability Assessment (HPLC Time Course) start->initial_assessment forced_degradation Forced Degradation Study initial_assessment->forced_degradation identify_cause Identify Primary Cause(s) of Degradation forced_degradation->identify_cause ph_issue pH-Related Degradation identify_cause->ph_issue Acidic/Basic Degradation temp_issue Temperature-Related Degradation identify_cause->temp_issue Thermal Degradation light_issue Light-Induced Degradation identify_cause->light_issue Photolytic Degradation oxidation_issue Oxidative Degradation identify_cause->oxidation_issue Oxidative Degradation ph_solution Optimize pH with Buffers ph_issue->ph_solution temp_solution Control Temperature (Refrigeration) temp_issue->temp_solution light_solution Protect from Light (Amber Vials) light_issue->light_solution oxidation_solution Minimize Oxygen Exposure oxidation_issue->oxidation_solution implement_solutions Implement Stabilization Strategies verify_stability Verify Improved Stability with Follow-up HPLC implement_solutions->verify_stability ph_solution->implement_solutions temp_solution->implement_solutions light_solution->implement_solutions oxidation_solution->implement_solutions

Caption: A workflow for systematically addressing stability issues with sulfonamide compounds.

Advanced Analytical Techniques for Degradation Product Identification

For a more in-depth understanding of the degradation pathways, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6]

Workflow for LC-MS/MS Analysis

LC-MS/MS Analysis Workflow sample_prep Sample Preparation Degraded Sample Control Sample hplc_separation HPLC Separation C18 Column Gradient Elution sample_prep->hplc_separation ms_detection Mass Spectrometry Electrospray Ionization (ESI) MS1 Scan (Parent Ion) MS2 Scan (Fragment Ions) hplc_separation->ms_detection data_analysis Data Analysis Compare Degraded vs. Control Identify Degradation Products by Mass Propose Degradation Pathway ms_detection->data_analysis

Caption: A typical workflow for analyzing sulfonamide degradation products using LC-MS/MS.

By following this guide, researchers can systematically investigate and overcome stability issues with this compound, ensuring the reliability and accuracy of their experimental results.

References

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022, February 15).
  • Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. (n.d.).
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (n.d.).
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (n.d.).
  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms - PubMed. (2018, November 1).
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides - Benchchem. (n.d.).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4).
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26).
  • Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides | The ISME Journal | Oxford Academic. (n.d.).
  • Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Comparative Guide - Benchchem. (n.d.).

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sulfonamide Trap" in Cell Culture

You are likely visiting this guide because you are observing unexpected phenotypes—such as cell cycle arrest, unexplained toxicity, or inconsistent potency—when treating cells with 3-Cyclopentylpropane-1-sulfonamide .

As a Senior Application Scientist, I often see this specific structural motif cause confusion. This molecule contains a primary sulfonamide group (-SO₂NH₂) attached to a lipophilic cyclopentyl tail. While the tail facilitates membrane permeability, the head group acts as a "molecular warhead" for a ubiquitous cellular housekeeping system: Carbonic Anhydrases (CAs) .

This guide treats the compound not just as a chemical string, but as a bioactive probe with distinct physicochemical liabilities. We will troubleshoot three core failure modes:

  • Pseudo-Efficacy via pH Disruption (The Carbonic Anhydrase Off-Target)

  • The "Crash-Out" Artifact (Solubility & Crystallization)

  • The Serum Shift (Non-Specific Protein Binding)

Module 1: The "Phantom" Phenotype (Carbonic Anhydrase Inhibition)

The Mechanism

Primary sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). CAs catalyze the reversible hydration of CO₂ to bicarbonate (


) and protons (

).[1] This reaction is critical for regulating intracellular pH (

).

If your "off-target" effect looks like cytostasis (growth arrest) rather than immediate necrosis, you are likely inhibiting CA IX or CA XII (hypoxia-inducible isoforms) or CA II (cytosolic). This causes intracellular acidification, which downregulates metabolic enzymes and halts proliferation, mimicking a specific drug effect.

Diagnostic Workflow

CA_Inhibition_Workflow Start Observation: Unexplained Cytostasis/Toxicity Check_Media Step 1: Check Media Color (Phenol Red) Start->Check_Media Yellow Media turns Yellow faster (Acidic Extracellular Environment) Check_Media->Yellow Yes Normal Media pH normal Check_Media->Normal No Mechanism Mechanism: CA Inhibition leads to intracellular acidification & metabolic arrest Yellow->Mechanism Rescue Step 2: Nucleoside Rescue Experiment Normal->Rescue Rescue_Pos Growth Restored Rescue->Rescue_Pos Add Uridine + Cytidine Rescue_Neg No Effect Rescue->Rescue_Neg Rescue_Pos->Mechanism Confirmed CA Off-Target Investigate Solubility (Module 2) Investigate Solubility (Module 2) Rescue_Neg->Investigate Solubility (Module 2)

Caption: Diagnostic logic to distinguish Carbonic Anhydrase inhibition from true target engagement.

Validation Protocol: The Nucleoside Rescue

CA inhibition disrupts bicarbonate transport required for pyrimidine synthesis. If your compound is hitting CAs, adding nucleosides will "rescue" the cells.

  • Prepare Media: Supplement standard media with 10 µM Uridine and 10 µM Cytidine .

  • Treatment: Treat cells with this compound (+/- Rescue Media).

  • Readout: Measure viability at 48h.

    • Result: If toxicity disappears in the presence of nucleosides, your compound is acting as a CA inhibitor, not a specific target modulator.

Module 2: Physicochemical Artifacts (Solubility)

The Issue

The cyclopentyl group adds significant lipophilicity (LogP ~1.5 - 2.0). While soluble in DMSO, this compound is prone to "crashing out" when diluted into aqueous media, especially at concentrations >10 µM. Micro-crystals can physically damage cell membranes or sediment onto cells, causing localized high concentrations (toxicity) or false "inactivity" (compound not in solution).

Troubleshooting Table: Solubility vs. Biological Effect
ObservationLikely CauseVerification Step
Jagged/Irregular Cell Death Micro-precipitation (Crystals lysing cells)Polarized Light Microscopy: Look for birefringent crystals in the well.
Toxicity varies by well location SedimentationCheck if toxicity is higher in the center or edges (meniscus effect).
Cloudy Media immediately upon addition "DMSO Shock"Dilute compound in media before adding to cells (intermediate dilution step).
Protocol: The "DMSO Shock" Prevention

Directly adding 100% DMSO stock to media can cause immediate precipitation that is invisible to the naked eye.

  • Wrong Way: Pipette 1 µL of 10mM stock directly into 1 mL media well.

  • Right Way (Intermediate Dilution):

    • Step A: Dilute 10mM stock 1:10 in sterile PBS or Media (now 1mM). Vortex immediately.

    • Step B: Add the 1mM intermediate to your cells.

    • Why? This buffers the polarity shift, preventing the formation of amorphous aggregates.

Module 3: The Serum Shift (Protein Binding)

The Issue

Sulfonamides bind reversibly to Human Serum Albumin (HSA) . The cyclopentyl tail increases this affinity. If you screened this compound in a biochemical assay (buffer only) and it had an IC50 of 50 nM, but in cell culture (10% FBS) it shows no activity until 5 µM, you are losing free drug to albumin.

Calculation: The Serum Shift Index

Perform a dose-response curve in two conditions:

  • Low Serum: Media + 1% FBS.

  • High Serum: Media + 10% (or 20%) FBS.



  • Interpretation: If Shift Index > 10, your off-target "inactivity" is actually just protein binding. You must dose higher in cells to achieve the same free-drug concentration.

Frequently Asked Questions (FAQ)

Q1: I see vacuolization in my cells after treatment. Is this autophagy? A: Proceed with caution. While sulfonamides can induce autophagy, vacuolization is often a sign of lysosomal trapping or pH stress (acidification) caused by Carbonic Anhydrase inhibition. Use the Nucleoside Rescue protocol (Module 1) to rule out pH effects before claiming autophagy.

Q2: Can I use this compound in media without Bicarbonate (HEPES only)? A: No. If you suspect CA inhibition, removing bicarbonate exacerbates the stress. CAs require


 to function. Using HEPES-only media forces cells to rely entirely on metabolic buffering, making them hypersensitive to the sulfonamide's off-target effect.

Q3: My compound works in enzyme assays but kills cells immediately at 10µM. Why? A: This is likely non-specific membrane toxicity due to the cyclopentyl tail acting as a detergent, or micro-precipitation.

  • Test: Spin down the media at 13,000g for 10 mins. If the pellet contains your compound (analyze by LC-MS), it was never soluble.

Q4: Is there a structural analog I can use as a negative control? A: Yes. N-methyl-3-cyclopentylpropane-1-sulfonamide .

  • Rationale: Methylating the nitrogen (

    
    ) destroys the primary sulfonamide motif required for Carbonic Anhydrase zinc binding. If the biological effect persists with the methylated version, the effect is not via Carbonic Anhydrase.
    

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry, 13(19), 5654-5660. (Demonstrates sulfonamide specificity profiles). Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (Defines the "Crash-out" phenomenon). Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success? Nature Reviews Drug Discovery, 3(9), 801-808. (Discusses distinguishing off-target vs. on-target mechanisms). Link

Sources

Technical Support Center: Bioavailability Enhancement of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High (Pre-Clinical PK)
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Overview & Triage

Welcome to the Technical Support Center for 3-Cyclopentylpropane-1-sulfonamide (referred to hereafter as CPPS-1 ).

CPPS-1 presents a classic medicinal chemistry paradox: the cyclopentyl tail provides necessary lipophilicity for membrane permeability, while the sulfonamide headgroup creates a polar "handle" that is unfortunately a weak acid (pKa ~10.0–10.5).

The Core Problem: In the acidic environment of the animal stomach (pH 1.2–2.0), CPPS-1 exists almost exclusively in its unionized, insoluble form. It likely behaves as a BCS Class II compound (Low Solubility, High Permeability). If your animal PK data shows "low exposure" or "high variability," the drug is likely precipitating out of solution before it ever reaches the absorptive epithelium of the small intestine.

Symptom Resolution Matrix
Symptom ObservedProbable Root CauseRecommended Protocol
Precipitation in syringe Vehicle incompatibility or "Salting Out" effect upon dilution.Switch to Protocol A (Cyclodextrin)
Low

(Oral)
"Brick Dust" precipitation in stomach acid (pH < 2).Switch to Protocol B (Lipid/SNEDDS)
High Inter-subject Variability Gastric emptying rate differences; Fasted vs. Fed state mismatch.Review "In Vivo Optimization" Section
Low

(Rapid Clearance)
High First-Pass Metabolism (N-acetylation or oxidation).Run IV Arm to calculate

Formulation Decision Tree (Visualization)

Before selecting a protocol, use this decision logic to match your vehicle to your specific dose requirements.

FormulationLogic Start START: Define Target Dose CheckSol Is Dose < 10 mg/kg? Start->CheckSol CheckpH Is pH adjustment feasible? CheckSol->CheckpH Yes CheckHighDose Is Dose > 50 mg/kg? CheckSol->CheckHighDose No Solvent Use Cosolvent System (10% DMSO / 40% PEG400 / 50% Water) CheckpH->Solvent Yes (Short term) Cyclodextrin PROTOCOL A: 20% HP-beta-CD (Inclusion Complex) CheckpH->Cyclodextrin No (Precipitation Risk) CheckHighDose->Cyclodextrin No (Medium Load) Lipid PROTOCOL B: Lipid Formulation (SNEDDS) (Avoids Stomach Precipitation) CheckHighDose->Lipid Yes (High Load)

Figure 1: Decision logic for selecting the optimal vehicle based on dose and physicochemical constraints.

Experimental Protocols

Protocol A: The "Gold Standard" Cyclodextrin Complexation

Best for: Doses 1–30 mg/kg. Prevents precipitation by encapsulating the lipophilic cyclopentyl tail.

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the cyclopentyl group. This hides the hydrophobic portion from water while maintaining a hydrophilic exterior. Unlike pH adjustment, this complex remains stable in the stomach.

Materials:

  • HP-β-CD (e.g., Kleptose® or Captisol®)

  • Sterile Water for Injection

  • Magnetic Stirrer (set to 40°C)

Step-by-Step Workflow:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of sterile water (20% w/v). Stir until clear.

  • Drug Addition: Slowly add CPPS-1 powder to the vortex of the stirring vehicle. Do not dump it in all at once.

  • Equilibration: Stir for 60 minutes at room temperature.

    • Troubleshooting: If the solution remains cloudy, heat to 45°C for 20 minutes, then sonicate for 10 minutes.

  • Filtration: Pass through a 0.22 µm PVDF filter.

  • QC: Check pH. If pH is >8, adjust to pH 7.4 using 0.1N HCl (sulfonamides are stable, but high pH causes tissue damage upon gavage).

Protocol B: Lipid-Based SNEDDS (Self-Nanoemulsifying Drug Delivery System)

Best for: High doses (>50 mg/kg) or if Protocol A fails.

Mechanism: This formulation keeps CPPS-1 dissolved in oil droplets. When the animal swallows it, the stomach fluids spontaneously emulsify the oil into nanoparticles, bypassing the dissolution step entirely.

Formula (Type IIIB Lipid System):

  • Oil Phase: Capryol 90 (20%) - Solubilizes the cyclopentyl tail.

  • Surfactant: Cremophor EL or Tween 80 (40%) - Emulsifier.

  • Co-Surfactant: Transcutol HP (40%) - Prevents drug precipitation.

Step-by-Step Workflow:

  • Weigh the CPPS-1 into a glass vial.

  • Add the Oil and Co-Surfactant . Vortex for 2 minutes.

  • Add the Surfactant .

  • Sonicate at 40°C until a clear, amber liquid is formed.

  • Administration: Dose this concentrate directly (low volume) or dilute 1:10 with water immediately prior to gavage.

In Vivo Troubleshooting (FAQs)

Q: My rats show "double peaks" in the plasma concentration-time curve. Is this an error?

A: Likely not. This is often Enterohepatic Recirculation . Sulfonamides can be glucuronidated in the liver, excreted via bile into the intestine, hydrolyzed by gut bacteria back into the parent CPPS-1, and re-absorbed.

  • Action: Extend your sampling timepoints to 24h or 48h to capture the full AUC. Do not truncate the study at 8h.

Q: The compound crashes out of solution when I mix it with saline.

A: Never dissolve CPPS-1 in pure saline. The chloride ions in saline can cause a "salting out" effect, reducing the solubility of organic molecules. Furthermore, saline lacks buffering capacity.

  • Fix: Use 5% Dextrose in Water (D5W) instead of Saline for dilutions.

Q: Oral bioavailability is <5% even with the lipid formulation.

A: You are likely facing First-Pass Metabolism , not a solubility issue. Sulfonamides are prone to N4-acetylation by N-acetyltransferase (NAT) enzymes in the liver.

  • Validation Test: Administer a 1 mg/kg IV dose (dissolved in 5% DMSO/PEG400). Calculate Absolute Bioavailability (

    
    ).
    
  • If IV clearance is high (>30 mL/min/kg in rats), the molecule is metabolically unstable. Formulation cannot fix this; medicinal chemistry optimization (e.g., deuteration or steric hindrance) is required.

Biological Pathway Visualization

Understanding the fate of CPPS-1 helps diagnose where the bioavailability loss occurs.

ADME_Pathway Dose Oral Dose (CPPS-1) Stomach Stomach (pH 1.2) RISK: Precipitation Dose->Stomach Intestine Intestine (pH 6.5) Absorption Window Stomach->Intestine Gastric Emptying Liver Liver (First Pass) Enzyme: NAT2 / CYP2C9 Intestine->Liver Portal Vein Systemic Systemic Circulation (Bioavailable) Liver->Systemic Surviving Fraction Excretion Renal Excretion (Acetylated Metabolite) Liver->Excretion Metabolism Systemic->Excretion

Figure 2: ADME pathway highlighting the two critical failure points: Stomach Precipitation and Hepatic Metabolism.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology. Link

  • Vree, T. B., et al. (1995). N4-acetylation and renal clearance of sulfonamides in humans and animals. Veterinary Quarterly. Link

Technical Support Center: Sulfonamide Resistance & Assay Optimization

[1]

Welcome to the Assay Development & Troubleshooting Hub. Subject: Addressing Resistance Mechanisms & Experimental Artifacts in Sulfonamide Research. Ticket ID: SULF-RES-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "False Resistance" Dilemma

In drug discovery, sulfonamides present a unique challenge: their efficacy in vitro is inextricably linked to the folate environment of your assay.[1] A "resistant" result often reflects experimental conditions rather than bacterial genetics.[1]

This guide moves beyond standard protocols to address the causality of failure. We will dissect the three pillars of sulfonamide resistance—Target Modification (DHPS) , Metabolic Bypass (Thymidine) , and Efflux —and provide the forensic tools to distinguish true resistance from assay artifacts.[1]

Module 1: The "Thymidine Trap" (Media Interference)

User Query: "My wild-type control strains are showing high MICs for Sulfamethoxazole. Is my drug degraded?"

Diagnosis: It is highly probable that your culture media contains antagonistic levels of thymidine or p-aminobenzoic acid (PABA).[1]

The Mechanism: Sulfonamides competitively inhibit Dihydropteroate Synthase (DHPS) , preventing the formation of dihydropteroate from PABA.[1][2][3] However, bacteria can bypass this blockade entirely if the environment provides downstream products like thymidine or purines.[1] If your media is rich in thymidine, the bacteria will scavenge it, rendering the sulfonamide blockade irrelevant (Sköld, 2000).[1]

Troubleshooting Workflow
SymptomRoot CauseVerification StepCorrective Action
High MICs in all strains (including QC)Excess Thymidine in MediaTest Enterococcus faecalis ATCC 29212.[1] If MIC is >0.5 µg/mL (TMP/SMX), media is compromised.[1]Switch to cation-adjusted Mueller-Hinton Broth (CAMHB).[1] Do not use Luria-Bertani (LB) or nutrient broth.[1]
Hazy growth within inhibition zones"Trailing" growth (Partial Inhibition)Check inoculum density.[1] Heavy inocula (>5x10⁵ CFU/mL) exacerbate trailing.[1]Crucial: Read endpoints at 80% inhibition , not 100% clearance. Sulfonamides are bacteriostatic.[1]
Inconsistent Replicates PABA contaminationDid you use plasticware sterilized with radiation? (Rare, but possible PABA leaching).[1]Use glass or chemically sterilized plastics if suspected.[1]
Protocol: Thymidine Phosphorylase Rescue

Use this if you must use a complex/blood-supplemented medium.[1]

  • Preparation: Add Lysed Horse Blood (LHB) to your agar/broth.[1]

  • Mechanism: Horse blood contains thymidine phosphorylase , which converts thymidine into thymine.[1][4] Most pathogens (except E. faecalis) cannot utilize thymine, effectively "cleaning" the media of the antagonist (CLSI, 2025).[1]

  • Concentration: 2-5% v/v LHB is sufficient to restore sulfonamide activity.[1]

Module 2: Visualizing the Resistance Network

To troubleshoot effectively, you must map the inhibitor to the specific bypass mechanism.[1]

FolateBlockadePABAPABA (Precursor)DHPSDHPS Enzyme(Target: folP)PABA->DHPSDHPDihydropteroateDHPS->DHPDHFDihydrofolateDHP->DHFTHFTetrahydrofolateDHF->THF  DHFR EnzymeDNAThymidine/DNA SynthesisTHF->DNASULFASulfonamide(Competes with PABA)SULFA->DHPS  InhibitsTMPTrimethoprimTMP->DHF  Inhibits (Synergy)SUL_GENEPlasmid 'sul' Genes(sul1, sul2, sul3)Encodes Resistant DHPSSUL_GENE->DHPS  Replaces/ModifiesEFFLUXEfflux Pumps(e.g., AcrAB-TolC)EFFLUX->SULFA  Pumps OutTHY_UPTAKEThymidine Scavenging(Media Interference)THY_UPTAKE->DNA  Bypasses Pathway

Figure 1: The Folate Biosynthesis Pathway & Resistance Nodes. Note how sul genes provide an alternative enzyme, while thymidine scavenging bypasses the entire upstream blockade.[1][2][3][5][6]

Module 3: Molecular Verification (Genotype vs. Phenotype)

User Query: "I have a resistant clinical isolate (MIC >1024 µg/mL), but PCR for sul1 and sul2 is negative."

Diagnosis: You are likely dealing with a chromosomal mutation in folP or a less common sul variant.[1]

The "Big Three" Resistance Genes

Plasmid-mediated resistance is driven by sul genes, which encode a DHPS variant with a specific phenylalanine insertion that sterically hinders sulfonamide binding while accepting PABA (Sköld, 2000).[1][6]

GeneOrigin/AssociationPCR Troubleshooting
sul1 Class 1 IntegronsOften linked to qacEΔ1.[1] If positive, check for antiseptic resistance.[1]
sul2 Small non-conjugative plasmidsHigh copy number.[1] Often co-located with streptomycin resistance pairs (strA-strB).[1]
sul3 E. coli (pig slurry origin)Newer, less common.[1] Requires specific primers; often missed in older multiplex panels.[1]
The "Hidden" Mechanism: folP Mutations

If sul PCR is negative, sequence the chromosomal folP gene.[1] Look for:

  • Insertions: 2 amino acids (often duplication) in the DHPS active site.[1]

  • Point Mutations: Specifically at codon 31 (Phe→Leu) or 194 (Gly→Cys) in N. meningitidis or E. coli (Fermer et al., 1995).[1]

Module 4: Efflux Pump Inhibition Protocol

User Query: "My compound has poor activity against Pseudomonas. Is it intrinsic resistance or efflux?"

Theory: Pseudomonas aeruginosa constitutively expresses MexAB-OprM, an RND-type pump that extrudes sulfonamides.[1][7] To validate your compound, you must block this pump.[1]

Protocol: Efflux Inhibition Assay

Reagents:

  • PAβN (Phenylalanine-arginine β-naphthylamide): A broad-spectrum RND pump inhibitor.[1]

  • Control: Use a pump-deficient mutant (e.g., E. coli ΔacrAB) if available.[1]

Step-by-Step:

  • Prepare Plates: Prepare two sets of MIC plates with serial dilutions of your sulfonamide.

  • Add Inhibitor:

    • Set A: Sulfonamide + Media only.[1]

    • Set B: Sulfonamide + Media + PAβN (final conc. 20 µg/mL) .[1]

  • Inoculate: Standard 5x10⁵ CFU/mL.

  • Read: Incubate 18h at 37°C.

  • Interpretation:

    • ≥4-fold reduction in MIC (e.g., 64 µg/mL

      
       4 µg/mL) in Set B confirms efflux-mediated resistance.[1]
      
    • No change: Resistance is likely target-mediated (sul/folP).[1]

Module 5: Synergy Testing (The "Gold Standard")

Sulfonamides are rarely used as monotherapy.[1][8] The standard of care is combination with Trimethoprim (TMP).[1] In drug development, demonstrating synergy is mandatory.[1]

Protocol: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

  • Matrix Setup: Use a 96-well plate.

    • Rows (A-H): Serial 2-fold dilutions of Sulfonamide (e.g., 0.25 to 128 µg/mL).

    • Columns (1-12): Serial 2-fold dilutions of Trimethoprim (e.g., 0.06 to 32 µg/mL).

  • Inoculation: Add bacteria to all wells (final 5x10⁵ CFU/mL).

  • Analysis: Identify the well with the lowest concentration of both drugs that inhibits growth (clear well).

  • Calculation:

    
    
    
  • Interpretation:

    • FICI ≤ 0.5: Synergistic (Desired).

    • FICI > 0.5 - 4.0: Indifferent.[1]

    • FICI > 4.0: Antagonistic.

References

  • Sköld, O. (2000).[1][3][8] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.[1][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[1][9][10] M100: Performance Standards for Antimicrobial Susceptibility Testing.

  • Fermer, C., & Swedberg, G. (1997).[1] Adaptation to sulfonamide resistance in Neisseria meningitidis may have required compensatory changes to retain enzyme function: kinetic analysis of dihydropteroate synthases from primary-site mutants.[1] Journal of Bacteriology, 179(3), 831–837.[1]

  • Lomovskaya, O., & Bostian, K. A. (2006).[1] Practical applications of efflux pump inhibitors. Methods in Molecular Medicine, 142, 279–301.[1]

  • Perreten, V., & Boerlin, P. (2003).[1] A new sulfonamide resistance gene, sul3, in Escherichia coli bacteria from pigs.[1][2] Antimicrobial Agents and Chemotherapy, 47(5), 1698–1700.[1]

Refining assay conditions to minimize experimental variability with 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical support hub for 3-Cyclopentylpropane-1-sulfonamide (3-CPS) . As a primary sulfonamide featuring a lipophilic cyclopentyl-propyl tail, this compound presents a classic medicinal chemistry challenge: hydrophobic aggregation .

Our internal data and user feedback indicate that experimental variability—often manifesting as shifting IC50 values or "noisy" baselines—is rarely due to the biological target itself. Instead, it stems from the compound's physicochemical behavior at physiological pH. 3-CPS is a primary sulfonamide (pKa


 10.0–10.5). At pH 7.4, it remains predominantly neutral and lipophilic, leading to:
  • Micro-precipitation in aqueous buffers.

  • Non-Specific Binding (NSB) to plasticware.

  • Inconsistent delivery during serial dilutions.

This guide provides the protocols required to stabilize 3-CPS in solution and ensure your data reflects true biological activity.

Troubleshooting Guide & FAQs

Category A: Potency Shifts & Variability

Q: Why does my IC50 value shift significantly (2-10x) between experimental runs? A: This is the hallmark of compound aggregation . Because 3-CPS is neutral at pH 7.4, it has low aqueous solubility. If you dilute directly from 100% DMSO into a highly aqueous buffer, the compound may form "micro-aggregates" that inhibit enzymes non-specifically (promiscuous inhibition).

  • The Fix: Incorporate an intermediate dilution step (see Protocol 1 below) and add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to maintain monodispersity.

Q: My dose-response curves have steep Hill slopes (>1.5). Is this cooperativity? A: Unlikely. Steep Hill slopes for this class of small molecules usually indicate solubility limits or denaturation . If the compound precipitates at high concentrations, the effective concentration drops precipitously, creating an artificially steep curve.

  • The Fix: Measure the thermodynamic solubility of 3-CPS in your exact assay buffer. Do not exceed 1/10th of this solubility limit in your top dose.

Category B: Handling & Storage

Q: Can I store 3-CPS in DMSO at -20°C indefinitely? A: No. Sulfonamides are generally stable, but repeated freeze-thaw cycles introduce moisture. 3-CPS is hygroscopic. Water uptake into the DMSO stock can cause the sulfonamide to precipitate inside the stock tube over time, altering the actual concentration.

  • The Fix: Aliquot stocks into single-use vials. Store at -80°C. If a precipitate is visible, sonicate for 10 minutes at 37°C before use.

Q: I see lower potency in polystyrene plates compared to glass. Why? A: This is Non-Specific Binding (NSB) . The cyclopentyl-propyl chain is highly lipophilic (LogP


 2.1) and will adsorb onto hydrophobic plastics (polystyrene/polypropylene).
  • The Fix: Use Low-Binding (NBS) plates or add 0.1 mg/mL Bovine Serum Albumin (BSA) to your buffer. The albumin acts as a "carrier," preventing the drug from sticking to the walls without interfering with most enzymatic assays.

Critical Experimental Workflows

Protocol 1: The "Intermediate Dilution" Method

Purpose: To prevent "crashing out" when moving from 100% DMSO to aqueous buffer.

Most variability occurs when researchers pipette 1 µL of stock directly into 99 µL of buffer. This creates a transient region of high concentration where precipitation nuclei form instantly.

Step-by-Step:

  • Start: 10 mM 3-CPS stock in 100% DMSO.

  • Intermediate Step: Dilute 10-fold into a DMSO-tolerant buffer (e.g., 50% DMSO / 50% Water).

    • Result: 1 mM 3-CPS in 50% DMSO. (The compound remains soluble).

  • Final Step: Dilute this intermediate 20-fold into your Assay Buffer (containing 0.01% Triton X-100).

    • Result: 50 µM 3-CPS in 2.5% DMSO.

  • Verification: Visually inspect for turbidity or use dynamic light scattering (DLS) if available.

Protocol 2: Thermodynamic Solubility Assay

Purpose: Determine the hard limit of 3-CPS concentration in your specific buffer.

ParameterCondition
Buffer Your exact Assay Buffer (pH 7.4)
Incubation 24 Hours @ Room Temp (Shaking)
Detection HPLC-UV (254 nm) or LC-MS
Control Sulfamethoxazole (High solubility control)

Procedure:

  • Add excess solid 3-CPS to 1 mL of assay buffer (aim for saturation).

  • Shake for 24 hours to reach equilibrium.

  • Filter through a 0.22 µm PVDF filter (pre-saturated to avoid loss).

  • Quantify the filtrate against a standard curve prepared in DMSO.

  • Rule of Thumb: Your assay's top concentration must be

    
     of this value.
    

Visualizing the Decision Logic

The following diagram illustrates the troubleshooting logic for stabilizing 3-CPS assays.

AssayOptimization Start Start: High Variability in 3-CPS Assay Data CheckSolubility Step 1: Check Solubility Limit (Is Top Dose > 100 µM?) Start->CheckSolubility CheckPlate Step 2: Check Plasticware (Standard Polystyrene?) CheckSolubility->CheckPlate No Action_ReduceDose Action: Reduce Top Dose & Add 0.01% Triton X-100 CheckSolubility->Action_ReduceDose Yes (Precipitation Risk) CheckDoseResponse Step 3: Analyze Hill Slope (Slope > 1.5?) CheckPlate->CheckDoseResponse No Action_ChangePlate Action: Switch to Low-Binding Plates or Add BSA CheckPlate->Action_ChangePlate Yes (NSB Risk) Action_CheckAgg Action: Perform DLS (Check for Aggregates) CheckDoseResponse->Action_CheckAgg Yes (Steep Slope) StableAssay Outcome: Stable Assay (Reproducible IC50) CheckDoseResponse->StableAssay No (Slope ~1.0) Action_ReduceDose->StableAssay Action_ChangePlate->StableAssay Action_CheckAgg->Action_ReduceDose Aggregates Found

Figure 1: Decision tree for diagnosing variability sources. Blue nodes represent diagnostic steps; Red nodes represent corrective actions.

Mechanistic Insight: The pH-LogD Relationship

Understanding the ionization of 3-CPS is critical for assay design.

  • Structure: Cyclopentyl-propyl-SO₂NH₂.

  • pKa: ~10.4 (Typical for alkyl sulfonamides) [1].

  • Implication:

    • At pH 7.4: The compound is 99.9% neutral .

    • At pH 11.0: The compound is >50% ionized (anionic).

Why this matters: Most researchers assume sulfonamides are soluble because "sulfa drugs" are common. However, clinical sulfa drugs often contain heteroatoms (isoxazoles, pyrimidines) that lower the pKa to ~6-7, making them ionized and soluble at physiological pH. 3-CPS lacks this electron-withdrawing ring. It remains neutral and lipophilic at pH 7.4. Therefore, you cannot rely on pH-assisted solubility; you must rely on co-solvents (DMSO) and surfactants [2].

References

  • Perlovich, G. L., et al. (2011).[1] "Thermodynamic aspects of solubility process of some sulfonamides in water, phosphate buffer and n-octanol." Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.[1] Link

  • Assay Guidance Manual. (2012). "Compound-Mediated Assay Interferences: Aggregators and Promiscuous Inhibitors." NCBI Bookshelf. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility and Lipophilicity in Drug Discovery." Link

  • Nesbitt, R. U., & Sandmann, B. J. (1978). "Solubility studies of silver sulfonamides." Journal of Pharmaceutical Sciences, 67(7), 1012-1017. Link

Sources

Mitigating batch-to-batch variability in 3-Cyclopentylpropane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Batch-to-Batch Variability in Alkyl Sulfonamide Synthesis Target Molecule: 3-Cyclopentylpropane-1-sulfonamide (CAS: N/A - Custom Intermediate) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Strategic Overview: The Variability Challenge

The synthesis of This compound presents a classic challenge in alkyl sulfonamide production: balancing the reactivity of the aliphatic chain with the instability of the sulfonyl chloride intermediate. Unlike stable aryl sulfonamides, this propyl-linked congener is susceptible to sulfene elimination and hydrolytic degradation , leading to "wild" yield swings (20%–85%) between batches.

To stabilize your process, we focus on the Grignard-mediated Sulfinylation Route , which offers the most direct access from the commercially available 3-cyclopentyl-1-propyl bromide, while strictly controlling the Sulfur Dioxide (


)  stoichiometry and Amination pH .

Troubleshooting Guide & FAQs

Phase 1: Grignard Formation & Sulfinylation

Q: My Grignard initiation is inconsistent. Some batches start immediately, others stall and then exotherm violently. How do I standardize this?

A: The induction period variability is usually due to the surface passivation of Magnesium (Mg) or trace moisture in the 3-cyclopentyl-1-propyl bromide.

  • The Fix: Do not rely on "heat and pray." Use DIBAL-H activation . Add 1-2 mol% of DIBAL-H (in THF) to the Mg turnings before adding the halide. This scavenges moisture and exposes fresh Mg(0) surface instantly.

  • The Metric: A reproducible batch should initiate within 60 seconds at 20°C. If it takes >5 mins, abort and re-dry solvents.

Q: I am seeing high levels of the symmetric sulfone dimer (Bis(3-cyclopentylpropyl)sulfone). Why?

A: This is a mixing-controlled impurity. It occurs when the formed Grignard reagent attacks the newly formed sulfinate salt instead of reacting with


.
  • The Mechanism:

    
    . If 
    
    
    
    is depleted locally,
    
    
    (Sulfone).
  • The Fix: Ensure

    
     is present in excess  and introduced rapidly  (or use a pre-saturated solution of 
    
    
    
    in THF). Do not bubble
    
    
    gas slowly into a concentrated Grignard solution. Reverse addition (adding Grignard to
    
    
    solution) eliminates this side reaction entirely.
Phase 2: Chlorination & Amination

Q: My sulfonyl chloride intermediate degrades during workup. Can I store it?

A: No. Alkyl sulfonyl chlorides (like 3-cyclopentylpropane-1-sulfonyl chloride) are thermally unstable and prone to hydrolysis.

  • The Fix: Adopt a Telescoped (One-Pot) Protocol . Do not isolate the sulfonyl chloride.[1] Convert the sulfinate salt directly to the sulfonamide in the same vessel.

  • The Pivot: If you must isolate for characterization, keep the temperature <10°C and use neutral washes. Acidic aqueous layers accelerate hydrolysis.

Q: During amination, I observe the formation of 3-cyclopentylprop-1-ene (Elimination Product).

A: This is the "Sulfene Pathway" trap. Alkyl sulfonyl chlorides have


-protons. Strong bases (like NaOH or unbuffered amines) can deprotonate the 

-carbon, causing elimination of

and HCl to form the alkene.
  • The Fix: Use Aqueous Ammonia (28-30%) at 0°C . Avoid tertiary amine bases (TEA, DIPEA) which promote the sulfene mechanism. The excess ammonia acts as both the nucleophile and the acid scavenger without being basic enough to trigger rapid elimination.

Visualizing the Control Strategy

The following diagram illustrates the critical decision nodes where variability enters the system and the specific controls to mitigate them.

G Start 3-Cyclopentyl-1-propyl Bromide MgStep Grignard Formation (Mg, THF) Start->MgStep Grignard Intermediate: Grignard Reagent MgStep->Grignard Impurity_Wurtz Impurity: Wurtz Dimer (Temp > 40°C) MgStep->Impurity_Wurtz Exotherm SO2Step Sulfinylation (SO2 Addition) Grignard->SO2Step Sulfinate Intermediate: Sulfinate Salt SO2Step->Sulfinate Impurity_Sulfone Impurity: Symmetric Sulfone (Low SO2 Conc) SO2Step->Impurity_Sulfone Slow Mixing ChlorStep Chlorination (NCS or SO2Cl2) Sulfinate->ChlorStep SulfonylCl Intermediate: Sulfonyl Chloride (UNSTABLE) ChlorStep->SulfonylCl Amination Amination (NH3 in H2O/THF) SulfonylCl->Amination Final Target: this compound Amination->Final Impurity_Alkene Impurity: Alkene (via Sulfene) (High pH / Base) Amination->Impurity_Alkene Strong Base

Figure 1: Reaction pathway analysis highlighting critical control points (red nodes) where batch variability originates.

Standardized Experimental Protocol

To eliminate batch-to-batch drift, follow this Telescoped Grignard-Sulfinylation-Oxidation method. This protocol avoids the isolation of unstable intermediates.[1]

Reagents Table
ReagentEquiv.[2][3]RoleCritical Quality Attribute (CQA)
3-Cyclopentyl-1-propyl bromide1.0SubstrateMoisture < 0.05% (Karl Fischer)
Magnesium Turnings1.2MetalFreshly crushed or DIBAL-activated
Sulfur Dioxide (

)
1.5ElectrophileAnhydrous (Use DABSO if gas unavailable)
Sulfuryl Chloride (

)
1.1OxidantColorless (Yellow indicates decomposition)
Ammonium Hydroxide (28%)5.0NucleophileFresh bottle (Titrate if old)
Step-by-Step Methodology

1. Grignard Formation (The "Initiation" Phase)

  • Charge Mg turnings (1.2 eq) into a dry 3-neck flask under Argon.

  • Add anhydrous THF (5 vol relative to bromide).

  • Activation: Add DIBAL-H (0.02 eq, 1M in THF). Stir for 5 mins.

  • Add 10% of the 3-cyclopentyl-1-propyl bromide. Wait for exotherm (temp rise >5°C) and gray turbidity.

  • Once initiated, add the remaining bromide dropwise, maintaining internal temp at 30–35°C .

    • Why? Temps >40°C promote Wurtz coupling (dimerization of the alkyl chain).

  • Stir for 1 hour post-addition.

2. Sulfinylation (The "Mixing" Phase)

  • Cool the Grignard solution to -10°C .

  • Crucial Step: Introduce

    
    .[3][4]
    
    • Method A (Gas): Bubble anhydrous

      
       gas rapidly through a wide-bore needle. The mixture will become a thick white slurry (magnesium sulfinate).
      
    • Method B (Solid Source): Add DABSO (DABCO-bis(sulfur dioxide)) solid (0.6 eq) in one portion.

  • Stir for 30 mins at 0°C. Allow to warm to Room Temp (RT) to degas excess

    
    .
    

3. Oxidative Chlorination (The "Unstable" Phase)

  • Cool the sulfinate slurry back to 0°C .

  • Add Sulfuryl Chloride (

    
    ) dropwise.
    
    • Observation: The slurry will thin out and turn slightly yellow.

  • Stir for exactly 15 minutes. Do not hold here. Proceed immediately to amination.

4. Amination (The "Quench" Phase)

  • Prepare a separate vessel with Ammonium Hydroxide (5.0 eq) mixed with THF (2 vol) at 0°C .

  • Cannulate the sulfonyl chloride solution into the ammonia solution slowly.

    • Why? "Inverse addition" ensures ammonia is always in excess, preventing the formation of sulfonimides (R-SO2-NH-SO2-R) and minimizing pH spikes that cause elimination.

  • Stir for 1 hour at RT.

  • Workup: Concentrate to remove THF. Extract aqueous residue with Ethyl Acetate. Wash with brine.[5][6] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[6]
    

Data Summary: Impurity Profile

ImpurityStructureOriginMitigation Strategy
Wurtz Dimer

Grignard Temp > 40°CKeep initiation temp < 35°C; dilute reaction.
Symmetric Sulfone

Local

starvation
Rapid mixing; Reverse addition of Grignard to

.
Des-sulfonylated

Moisture in

or Air
Use DIBAL-H activation; Dry

gas train.
Alkene

High pH during aminationUse

(weak base) instead of

/NaOH.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Woolven, H., et al. (2011).[7][8] "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4878. [Link]

  • Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 376, 5. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley-Interscience.

Sources

Validation & Comparative

A Comparative Guide to Validating the Cellular Target Engagement of 3-Cyclopentylpropane-1-sulfonamide with a Putative Kinase Target

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive, in-depth comparison of methodologies to validate the cellular target engagement of a novel compound, 3-Cyclopentylpropane-1-sulfonamide. As the specific cellular target of this molecule is not broadly characterized, for the purposes of this illustrative guide, we will hypothesize its engagement with a putative intracellular protein, "Kinase X." This framework will allow us to explore and compare state-of-the-art techniques for confirming direct binding and functional modulation of Kinase X in a cellular context.

We will dissect and compare multiple orthogonal approaches, from direct biophysical measurements to cellular assays that report on target binding and downstream functional consequences. This guide is structured to provide not only the "how" but also the "why," offering insights into the rationale behind experimental design and data interpretation.

The Imperative of Target Engagement Validation

The journey of a potential therapeutic from a chemical entity to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to a lack of efficacy or unforeseen toxicity. A primary reason for failure is the disconnect between a compound's activity in simplified biochemical assays and its behavior in a complex biological system.[3] Therefore, robust and early validation of target engagement—confirming that a compound reaches and binds to its intended target in a physiologically relevant setting—is critical to building confidence in a molecule's mechanism of action and its therapeutic potential.[1][4]

A Multi-Faceted Approach to Validating Kinase X Engagement

A single experimental method is rarely sufficient to definitively prove target engagement. A truly rigorous validation strategy employs a suite of orthogonal assays that probe the compound-target interaction from different angles. Here, we compare several key methodologies for validating the engagement of this compound with our hypothetical target, Kinase X.

Direct Biophysical Confirmation of Binding

Before delving into complex cellular systems, it is often prudent to confirm a direct physical interaction between the compound and a purified form of the target protein.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (this compound) to a ligand (purified Kinase X) immobilized on a sensor surface in real-time.[5][6][7] SPR provides valuable kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[8]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a compound to its target.[9][10] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11][12] ITC is considered a gold-standard for confirming direct binding and validating results from other assays.[9]

Table 1: Comparison of Biophysical Methods for Direct Binding Analysis

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding to an immobilized ligand.[6]Measures heat changes upon binding in solution.[10]
Key Outputs Kd, kon, koff.[8]Kd, stoichiometry, ΔH, ΔS.[11]
Advantages Real-time kinetic data, high sensitivity, relatively high throughput.[5][13]Label-free, in-solution measurement, provides thermodynamic data.[9][10]
Limitations Requires immobilization of the target, which may affect its conformation.Lower throughput, requires larger amounts of protein and compound.[14]
Demonstrating Target Engagement in the Cellular Environment

While biophysical methods confirm a direct interaction, they do not prove that the compound can access and bind to its target within the cell. The following methods address this critical question.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[17] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[18] This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein, typically by Western blotting.[15][17] A shift in the melting curve of the target protein in the presence of the compound is strong evidence of target engagement.[16]

  • Chemoproteomics using Kinobeads: This affinity chromatography-based method provides an unbiased, large-scale approach to identifying the cellular targets of a compound.[19][20][21] Kinobeads are an affinity resin containing immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[19][22] In a competitive binding experiment, a cell lysate is incubated with this compound before being applied to the kinobeads. If the compound binds to Kinase X in the lysate, it will compete with the kinobeads, leading to a reduced amount of Kinase X being pulled down. The eluted proteins are then identified and quantified by mass spectrometry.[19][23] This method not only confirms engagement with the intended target but can also reveal potential off-targets.[20]

Table 2: Comparison of Cellular Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Chemoproteomics (Kinobeads)
Principle Ligand-induced thermal stabilization of the target protein.[16][17]Competitive binding of the compound against immobilized broad-spectrum inhibitors.[20]
Key Outputs Thermal shift (ΔTm), dose-response curve for target stabilization.Identification of on- and off-targets, relative binding affinities.
Advantages Label-free, applicable to intact cells, confirms intracellular binding.[1][15]Unbiased, proteome-wide analysis, identifies potential off-targets.[20][24]
Limitations Target-specific antibody required for Western blot detection, some proteins may not show a thermal shift.Typically performed in cell lysates, may not capture all targets (e.g., allosteric inhibitors).[20]
Measuring the Functional Consequences of Target Engagement

Confirming that a compound binds to its target is a crucial step, but it is equally important to demonstrate that this binding event leads to a functional outcome. For a kinase inhibitor, this typically means a reduction in the phosphorylation of its downstream substrates.

  • Western Blot Analysis of Substrate Phosphorylation: A straightforward way to assess the functional consequence of Kinase X engagement is to measure the phosphorylation status of a known downstream substrate. Cells are treated with increasing concentrations of this compound, and the level of phosphorylated substrate is quantified by Western blot using a phospho-specific antibody. A dose-dependent decrease in substrate phosphorylation indicates that the compound is not only binding to Kinase X but also inhibiting its catalytic activity.

Comparative Experimental Data: this compound vs. a Known Kinase X Inhibitor

To illustrate how these methodologies can be used to compare compounds, the following tables present hypothetical data for this compound and a well-characterized, potent Kinase X inhibitor (Alternative Compound A).

Table 3: Hypothetical Biophysical and Cellular Engagement Data

ParameterThis compoundAlternative Compound A (Control)
SPR Kd (nM) 15015
CETSA ΔTm (°C at 10 µM) +4.5+8.2
CETSA EC50 (µM) 2.50.3

Table 4: Hypothetical Functional Activity Data

ParameterThis compoundAlternative Compound A (Control)
Substrate Phosphorylation IC50 (µM) 5.20.5

Visualizing the Workflow and Signaling Pathway

G cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) BindingKinetics Kd, kon, koff SPR->BindingKinetics ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Kd, ΔH, ΔS ITC->Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) ThermalShift ΔTm, EC50 CETSA->ThermalShift Chemoproteomics Chemoproteomics (Kinobeads) TargetProfile On/Off-Targets Chemoproteomics->TargetProfile Functional Functional Assay (Substrate Phosphorylation) Activity IC50 Functional->Activity Compound This compound Compound->SPR Compound->ITC Compound->CETSA Compound->Chemoproteomics Compound->Functional PurifiedProtein Purified Kinase X PurifiedProtein->SPR PurifiedProtein->ITC IntactCells Intact Cells/Lysate IntactCells->CETSA IntactCells->Chemoproteomics IntactCells->Functional

G UpstreamSignal Upstream Signal KinaseX Kinase X UpstreamSignal->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Compound This compound Compound->KinaseX Inhibits

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to determine the thermal shift of Kinase X upon treatment with this compound.

  • Cell Culture and Treatment:

    • Culture cells known to express Kinase X to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.

    • Aliquot the cell suspension and treat with either DMSO (vehicle control) or varying concentrations of this compound. Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Transfer 100 µL aliquots of the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[15]

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.[15]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[15]

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane and block with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for Kinase X overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities.

    • Plot the band intensities against the temperature to generate melting curves and determine the melting temperature (Tm).

Western Blot for Substrate Phosphorylation
  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).

    • Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe one membrane with a phospho-specific antibody for the Kinase X substrate and another membrane with an antibody for the total substrate protein.

    • Quantify the band intensities for both the phosphorylated and total protein.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal for each concentration.

    • Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: Building a Coherent Case for Target Engagement

Validating the target engagement of a novel compound like this compound requires a rigorous, multi-pronged approach. By integrating biophysical methods to confirm direct binding, cellular assays like CETSA to demonstrate target interaction in a native environment, and functional assays to measure the downstream consequences, researchers can build a compelling and self-validating case for a compound's mechanism of action.[1][2] The comparative framework presented in this guide, using a hypothetical Kinase X target, provides a robust blueprint for the critical evaluation of any potential therapeutic, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Golkowski, M., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. Available at: [Link]

  • Lee Pey Yee. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Schuierer, S., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Ong, S. E., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Golkowski, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Available at: [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Available at: [Link]

  • Vasta, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY. Available at: [Link]

  • Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Available at: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • MDPI. (2021). On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring. MDPI. Available at: [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • MDPI. (2024). Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials. MDPI. Available at: [Link]

  • NIH. (n.d.). Target Engagement Assays in Early Drug Discovery. National Institutes of Health. Available at: [Link]

  • News-Medical. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical. Available at: [Link]

  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Creative Biolabs. Available at: [Link]

  • Sartorius. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Sartorius. Available at: [Link]

  • ChemHelp ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. Available at: [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). (PDF) Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health. Available at: [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Cytiva. Available at: [Link]

  • Taylor & Francis Online. (2020). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Taylor & Francis Online. Available at: [Link]

Sources

Technical Validation Guide: 3-Cyclopentylpropane-1-sulfonamide (3-CPS) Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the validation framework for 3-Cyclopentylpropane-1-sulfonamide (3-CPS) , a lipophilic sulfonamide derivative. While primary sulfonamides are classically associated with carbonic anhydrase (CA) inhibition, the addition of a cyclopentyl lipophilic tail suggests enhanced membrane permeability and potential off-target interactions (e.g., COX-2 or tubulin modulation).

The Core Challenge: Sulfonamides often exhibit "pan-assay interference" or promiscuous binding. To validate 3-CPS as a specific bioactive agent, we must cross-validate its potency across cell lines with distinct metabolic and genetic profiles.

Hypothesis: 3-CPS exerts cytostatic effects primarily through the disruption of pH regulation (CA-IX/XII inhibition) in hypoxic tumor environments, distinct from the COX-2 inhibition seen in diaryl sulfonamides (e.g., Celecoxib).

Mechanistic Grounding & Pathway Visualization

To design a valid experiment, we must first map the suspected Mechanism of Action (MoA). The primary sulfonamide moiety (


) typically coordinates with the Zinc ion (

) in the active site of Carbonic Anhydrases (CAs), preventing the hydration of

to bicarbonate (

). This disrupts intracellular pH (

) maintenance, leading to apoptosis in highly metabolic cancer cells.
Figure 1: Suspected Signaling Pathway & Intervention Point

Sulfonamide_Mechanism Hypoxia Hypoxia (TME) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA-IX Overexpression HIF1a->CAIX Upregulates Reaction Hydration to HCO3- + H+ CAIX->Reaction Catalyzes CO2 Extracellular CO2 CO2->Reaction pHi Intracellular pH (pHi) Stabilization Reaction->pHi Maintains Alkaline pHi Survival Tumor Survival/Metastasis pHi->Survival Drug 3-CPS (Sulfonamide) Drug->CAIX Zinc Coordination (Inhibition) Drug->Reaction Blocks

Caption: 3-CPS targets CA-IX in the hypoxic Tumor Microenvironment (TME), disrupting pH homeostasis.

Comparative Analysis: 3-CPS vs. Standards

To objectively assess performance, 3-CPS must be benchmarked against agents with known MoAs.

Feature3-CPS (Test Agent) Acetazolamide (Standard) Celecoxib (Selectivity Control)
Primary Target Carbonic Anhydrase (Predicted)Carbonic Anhydrase (Pan-isoform)COX-2
Chemical Class Alkyl-sulfonamideHeterocyclic sulfonamideDiaryl-heterocycle sulfonamide
Lipophilicity High (Cyclopentyl group)LowHigh
Cell Permeability High (Predicted)Low (Requires transporters)High
Primary Utility Novel Probe / LeadGlaucoma / DiureticAnti-inflammatory / Oncology

Experimental Validation Protocols

Protocol A: Differential Cytotoxicity Profiling (Normoxia vs. Hypoxia)

Objective: Determine if 3-CPS activity is dependent on hypoxic stress (validating CA-IX mechanism) or is a general toxin.

Cell Line Panel Selection:

  • MDA-MB-231 (Breast): High CA-IX expression, Triple-Negative. Primary Model.

  • MCF-7 (Breast): Low CA-IX expression. Negative Control for Target.

  • HUVEC (Endothelial): Non-cancerous. Toxicity Control.

Workflow Visualization:

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment Conditions cluster_2 Phase 3: Readout Seed Seed Cells (3k/well) MDA-MB-231 / MCF-7 / HUVEC Attach 24h Attachment (37°C, 5% CO2) Seed->Attach Split Split Plates Attach->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2, 24h pre-ind) Split->Hypoxia Treat Add 3-CPS (0.1 - 100 µM) Normoxia->Treat Hypoxia->Treat Incubate 72h Incubation Treat->Incubate Assay SRB Assay (Fixation -> Staining) Incubate->Assay Analysis Calculate IC50 & Selectivity Index (SI) Assay->Analysis

Caption: Dual-arm workflow to distinguish hypoxia-selective activity from general cytotoxicity.

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Hypoxia Induction: Place the "Hypoxia" set in a hypoxia chamber (

    
    ) for 24 hours prior to drug addition to upregulate CA-IX.
    
  • Compound Preparation: Dissolve 3-CPS in DMSO (Stock 10mM). Prepare serial dilutions (100

    
    M to 0.1 
    
    
    
    M) in media. Critical: Keep final DMSO < 0.5%.
  • Treatment: Replace media with drug-containing media.

    • Controls: Vehicle (DMSO), Positive (Acetazolamide 100

      
      M), Death (Staurosporine).
      
  • Incubation: 72 hours under respective oxygen conditions.

  • Readout (SRB Assay):

    • Fix cells with 10% cold Trichloroacetic acid (TCA) for 1h at 4°C.

    • Wash 4x with water and dry.

    • Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

    • Wash 4x with 1% acetic acid.

    • Solubilize dye with 10mM Tris base and read OD at 510 nm.

    • Why SRB? Unlike MTT, SRB measures protein mass and is not influenced by mitochondrial changes induced by hypoxia, ensuring higher accuracy for this specific test.

Data Interpretation & Reference Values

The following table illustrates expected outcomes if 3-CPS acts as a specific CA-IX inhibitor versus a non-specific toxin.

Table 1: Validation Criteria Matrix
Cell LineCondition3-CPS IC50 (Target)Interpretation
MDA-MB-231 Normoxia> 50

M
Low basal CA-IX activity.
MDA-MB-231 Hypoxia < 10

M
Positive Validation: Drug targets hypoxia-induced machinery.
MCF-7 Hypoxia> 50

M
Selectivity Confirmed: Low efficacy in low-target cells.
HUVEC Normoxia> 100

M
Safety Confirmed: Non-toxic to normal tissue.

Calculation of Selectivity Index (SI):



Target SI for 3-CPS should be > 10.

Troubleshooting & Expert Insights

  • Solubility Issues: The cyclopentyl group increases lipophilicity (

    
    ). If precipitation occurs at 100 
    
    
    
    M in media, use a cyclodextrin carrier or cap testing at the solubility limit.
  • Assay Interference: Sulfonamides can occasionally fluoresce. Always run a "media + drug (no cells)" blank to subtract background signal.

  • Target Confirmation: If Hypoxia IC50 is low, confirm the mechanism by measuring extracellular pH (pHe) acidification. Effective CA inhibition should prevent the acidification of the culture media (media remains pinker compared to yellow vehicle control).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • BenchChem. (2025).[1][2] Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives. BenchChem Technical Library. Link

  • McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: normalizing the pH gradient. Current Opinion in Cell Biology, 24(2), 177-183. Link

Sources

Independent Verification of the Synthesis and Purity of 3-Cyclopentylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Quality Control Scientists Subject: 3-Cyclopentylpropane-1-sulfonamide (PubChem CID: 112639881; Analogous CAS: 1050514-24-3 for methyl-sulfone derivative)

Executive Summary: The "Invisible" Building Block

This compound is a critical aliphatic sulfonamide building block, often employed in Fragment-Based Drug Discovery (FBDD) and as a bioisostere for carboxylic acids in metabolic enzyme inhibitors (e.g., MGAT2 inhibitors).

Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this molecule lacks a strong UV chromophore, making standard HPLC-UV verification prone to false negatives or gross overestimation of purity. This guide provides an independent verification framework, comparing two synthesis routes and establishing a multi-modal analytical protocol to ensure structural integrity and purity.

Key Parameter Specification
Formula C₈H₁₇NO₂S
Molecular Weight 191.29 g/mol
Predicted logP 1.3 – 1.6
Detection Challenge UV Transparent >220 nm
Primary Risk Disulfide contamination (Thiol route) or Inorganic salts (Sulfite route)

Synthesis Verification: Route Comparison

To independently verify the origin and quality of a sample, one must understand its synthetic history. Two primary routes exist: the Oxidative Chlorination (Thiol Route) and the Strecker Sulfite Alkylation (Halide Route) .

Comparison of Synthetic Methodologies
FeatureMethod A: Oxidative Chlorination (Thiol Route)Method B: Strecker Alkylation (Sulfite Route)
Precursor 3-Cyclopentyl-1-propanethiol3-Cyclopentyl-1-bromopropane
Reagents Cl₂/H₂O or NCS/HCl, then NH₃Na₂SO₃, then PCl₅/POCl₃, then NH₃
Impurity Profile Disulfides (R-S-S-R) , Sulfonic AcidsInorganic Salts , Alkyl Chlorides
Scalability Moderate (Odor/Safety issues)High (Industrial Standard)
Atom Economy Low (High oxidant waste)Moderate
Recommendation Not Recommended for high purityPreferred for reproducible purity
Recommended Protocol: Method B (Strecker Alkylation)

This route is preferred for verification standards because it avoids the formation of lipophilic disulfide impurities that co-elute with the product.

Step 1: Formation of Sodium Sulfonate
  • Reagents: 3-Cyclopentyl-1-bromopropane (1.0 eq), Sodium Sulfite (1.5 eq), Water/Ethanol (3:1).

  • Procedure: Reflux for 16 hours. The alkyl bromide is converted to the water-soluble sodium sulfonate (

    
    ).
    
  • Checkpoint: The disappearance of the organic layer indicates consumption of the lipophilic bromide.

Step 2: Chlorination & Amination
  • Reagents: Thionyl Chloride (

    
    ) or 
    
    
    
    (catalytic DMF), followed by Aqueous Ammonia (
    
    
    ).
  • Procedure: The dry sulfonate salt is treated with

    
     to form the sulfonyl chloride (
    
    
    
    ). Volatiles are removed, and the residue is treated with cold aqueous ammonia.
  • Purification: Recrystallization from Ethanol/Water or Toluene/Heptane.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Thiol Oxidation (Risk: Disulfides) cluster_RouteB Route B: Strecker Sulfite (Recommended) Start Start: 3-Cyclopentyl-1-propanol Bromide Intermediate: 3-Cyclopentyl-1-bromopropane Start->Bromide PBr3 Thiol Thiol Intermediate Bromide->Thiol Thiourea / Hydrolysis Sulfonate Sodium Sulfonate Salt (Water Soluble) Bromide->Sulfonate Na2SO3 / Reflux SulfonylCl_A Sulfonyl Chloride Thiol->SulfonylCl_A Cl2 / H2O (Oxidation) Product Target: this compound SulfonylCl_A->Product NH3 SulfonylCl_B Sulfonyl Chloride Sulfonate->SulfonylCl_B SOCl2 / DMF SulfonylCl_B->Product NH3 (aq)

Figure 1: Comparison of synthetic routes. Route B is preferred for generating high-purity reference standards.

Analytical Verification: The "Proof"

Because this compound is aliphatic, it is invisible to standard UV detection at 254 nm . Relying solely on UV purity is a critical failure mode.

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural identity. The chemical shifts are diagnostic.

Expected 1H NMR Data (400 MHz, DMSO-d6):

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH₂ 6.6 – 6.8 Broad Singlet2HSulfonamide protons (exchangeable with D₂O).
C1-H 2.9 – 3.0 Triplet (

Hz)
2H

-protons next to

(deshielded).
C2-H 1.6 – 1.8 Multiplet2H

-protons.
Cyclopentyl 1.4 – 1.9 Multiplet7HRing protons (methine + methylenes).
C3-H 1.2 – 1.4 Multiplet2H

-protons linking chain to ring.

Note: If the NH₂ signal appears as two separated peaks or is missing, check for rapid exchange due to trace acid/base or water in the solvent.

B. Purity Determination: LC-MS vs. HPLC-ELSD

To verify purity quantitatively, you must use a "Universal Detector."

  • Technique 1: HPLC-ELSD (Evaporative Light Scattering Detector)

    • Why: Detects all non-volatile compounds regardless of UV absorption.

    • Protocol: C18 Column, Water/Acetonitrile gradient.

    • Acceptance Criteria: >98% area purity.

  • Technique 2: LC-MS (ESI-)

    • Why: Sulfonamides ionize well in Negative Mode (ESI-) due to the acidic NH proton.

    • Target Ion:

      
       Da.
      
    • Warning: Positive mode (

      
      ) is often weaker for simple sulfonamides unless adducts (
      
      
      
      ) are formed.
C. Analytical Decision Tree

AnalyticalTree Sample Sample: this compound Identity Identity Verification Sample->Identity Purity Purity Verification Sample->Purity NMR 1H NMR (DMSO-d6) Check: Triplet @ 3.0 ppm Check: Broad NH2 @ 6.7 ppm Identity->NMR UV_Check HPLC-UV (210 nm) Purity->UV_Check Avoid (False High Purity) ELSD HPLC-ELSD / CAD (Universal Detection) Purity->ELSD Recommended MS LC-MS (ESI Negative) Target: 190.1 m/z Purity->MS Confirmation

Figure 2: Analytical workflow emphasizing the necessity of ELSD/CAD over UV detection.

Performance & Stability Benchmarking

When comparing this building block against alternatives (e.g., Cyclopropanesulfonamide or 3-Chloropropanesulfonamide), consider the following:

PropertyThis compoundCyclopropanesulfonamideImplication
Lipophilicity (cLogP) ~1.5~ -0.3Cyclopentyl analog improves membrane permeability in FBDD.
Metabolic Stability High (Primary alkyl chain)Moderate (Ring opening potential)Cyclopentyl ring is metabolically robust compared to strained rings.
Solubility (Water) Low (< 1 mg/mL)HighRequires DMSO/Methanol for stock solutions.
Reactivity Stable NucleophileStable NucleophileBoth suitable for coupling reactions (e.g., Buchwald-Hartwig).

References

  • General Sulfonamide Synthesis (Strecker Reaction)

    • Source: Organic Chemistry Portal. "Synthesis of Sulfonamides."
    • URL:[Link]

  • Analytical Method for Sulfonamides (LC-MS)

    • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chrom
    • Source: NIH / PMC.
    • URL:[Link]

  • Analogous Synthesis (Cyclopentyl derivatives)

    • Title: An Efficient and Convenient Synthesis of Acyl CoA: Monoacylglycerol Acyltransferase 2 Inhibitor.[1]

    • Source: Heterocycles / Semantic Scholar.
    • URL:[Link]

  • PubChem Compound Record

    • Title: this compound (CID 112639881).[2]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.